1H-1,7-naphthyridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAFURNDRNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343427 | |
| Record name | 1H-1,7-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-31-2, 60122-51-2 | |
| Record name | 1,7-Naphthyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,7-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1H-1,7-Naphthyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the core chemical and physical properties of the parent compound, 1H-1,7-naphthyridin-4-one. Understanding these fundamental characteristics is crucial for the design, synthesis, and development of novel therapeutics based on this privileged heterocyclic system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and experimental workflows.
Physicochemical Properties
Experimental data for the unsubstituted this compound is limited in publicly accessible literature. The following tables present a combination of predicted and available experimental data for the parent compound and closely related derivatives to provide a comprehensive overview.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | White powder | [1] |
| Melting Point | Data not available | |
| Related Derivative: 7-Methyl-1,8-naphthyridin-4(1H)-one: 235-240 °C | [2] | |
| Boiling Point (Predicted) | 295.3 ± 40.0 °C | [1] |
| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.73 ± 0.20 | [1] |
Solubility Profile
| Solvent | Predicted Solubility |
| Water | Sparingly soluble to soluble, pH-dependent |
| Methanol, Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane, Chloroform | Slightly soluble |
| Hexane, Toluene | Insoluble |
Spectroscopic Properties
Specific spectral data for this compound is not available. The following provides an expected profile based on the analysis of its derivatives and general principles of spectroscopy.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthyridine core. The chemical shifts of these protons would likely appear in the aromatic region (δ 7.0-9.0 ppm). The N-H proton of the pyridone ring would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. The other six aromatic carbons will appear in the δ 110-160 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyridone) | 3200 - 2800 | Medium, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (amide) | 1680 - 1640 | Strong |
| C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption maxima characteristic of the π-π* transitions within the aromatic naphthyridine system. For fused polycyclic 1,6-naphthyridin-4-amines, absorption maxima have been observed in the range of 344 to 448 nm.[4]
Experimental Protocols
Synthesis of the 1,7-Naphthyridin-4-one Core
A general method for the synthesis of the 1,7-naphthyridin-4-one scaffold can be adapted from the synthesis of its derivatives, such as 8-bromo-1,7-naphthyridin-4(1H)-one.[5] This typically involves a thermal cyclization of a substituted aminomethylene-dioxane-dione.
Objective: To synthesize the this compound core structure.
Materials:
-
5-{[(Pyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (precursor)
-
Diphenyl ether (Ph₂O) or other high-boiling solvent
-
Heating mantle and appropriate glassware
-
Filtration apparatus
Procedure:
-
Heat a suitable volume of diphenyl ether to approximately 250 °C in a round-bottom flask equipped with a reflux condenser.
-
Add the precursor, 5-{[(pyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, to the hot solvent.
-
Maintain the high temperature for a short period (e.g., 0.5-5 minutes) to effect the thermal cyclization.
-
Allow the reaction mixture to cool to room temperature.
-
The product, this compound, which is a solid, will precipitate out of the solvent.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Calibrated pH meter
-
Analytical balance
-
HPLC-UV system
-
Aqueous buffer of desired pH
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials tightly.
-
Place the vials in an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC-UV method.
-
Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Biological Context and Signaling Pathways
Derivatives of the 1,7-naphthyridine scaffold have been investigated for their potential as inhibitors of phosphodiesterase 4 (PDE4) and as tachykinin NK1 receptor antagonists.[6] Inhibition of these targets is relevant for the treatment of various inflammatory diseases and central nervous system disorders, respectively.
For instance, certain 1,7-naphthyridine derivatives have shown promise as PDE4 inhibitors for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[6] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.
Caption: PDE4 inhibition by a 1,7-naphthyridine derivative.
References
- 1. 1,7-Naphthyridin-4(1H)-one | 60122-51-2 [amp.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Isolation of 1H-1,7-Naphthyridin-4-one
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of the heterocyclic scaffold, 1H-1,7-naphthyridin-4-one. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this and related compounds. Naphthyridine cores, as a class, are recognized as privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2]
Discovery and Foundational Syntheses
The exploration of the 1,7-naphthyridine ring system dates back to the mid-20th century. Early synthetic efforts, while not isolating the parent this compound, laid the crucial groundwork for accessing this class of heterocycles. A notable early synthesis in this family was reported in 1955, which described the preparation of several 1,7-naphthyridine derivatives.[3] One of the key methods that emerged for the synthesis of the isomeric 4-hydroxyquinolines, and by extension naphthyridinones, is the Gould-Jacobs reaction.[4][5] This reaction typically involves the condensation of an aniline (or in this case, an aminopyridine) with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the fused heterocyclic ring system.[5][6][7]
Modern Synthetic Protocols
While classical methods like the Gould-Jacobs reaction provide a foundational approach, more recent methodologies offer improved yields and substrate scope. A contemporary and efficient method for the synthesis of substituted 1,7-naphthyridin-4-ones involves the thermal cyclization of a vinylogous amide intermediate derived from an aminopyridine and Meldrum's acid.[8]
Experimental Protocol: Synthesis of a 1,7-Naphthyridin-4-one Derivative
The following protocol is adapted from the synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one, a close analog of the parent compound, and illustrates a modern approach to constructing the 1,7-naphthyridin-4-one core.[8]
Step 1: Synthesis of 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
A mixture of 3-amino-2-bromopyridine, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and triethyl orthoformate in a suitable solvent such as acetonitrile is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and dried to yield the intermediate ylidene.
Step 2: Thermal Cyclization to 8-bromo-1,7-naphthyridin-4(1H)-one
Diphenyl ether is preheated to approximately 250 °C. The ylidene intermediate from Step 1 is then added in one portion to the hot diphenyl ether under high-dilution conditions. The mixture is heated for a very short duration (e.g., 30 seconds), then rapidly cooled to room temperature. The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then purified.
Isolation and Purification
The isolation and purification of this compound and its derivatives typically involve standard laboratory techniques. The choice of method depends on the scale of the reaction and the nature of the impurities.
Recrystallization: This is the most common method for purifying solid organic compounds.[9][10][11] The crude product is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[12] Common solvents for the recrystallization of aza-heterocycles include ethanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/ethyl acetate.[13] The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently isolated by filtration.[11]
Chromatography: For more challenging separations or for obtaining highly pure material, column chromatography is employed. Silica gel is a common stationary phase for the purification of aza-heterocycles.[14][15][16] The selection of the mobile phase (eluent) is critical and is typically determined by TLC analysis. A gradient of solvents, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column based on their polarity.
Biological Activities of 1,7-Naphthyridine Derivatives
While the parent this compound is primarily a scaffold for further chemical elaboration, its derivatives have shown a wide range of biological activities, highlighting the therapeutic potential of this core structure. Various derivatives have been investigated for their utility as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[17] For instance, certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[18]
Quantitative Data on 1,7-Naphthyridine Derivatives
| Compound Class | Target | Activity (IC₅₀) | Disease Area | Reference |
| 2,4-disubstituted-1,7-naphthyridines | PIP4K2A | Varies | Cancer | [17] |
| 1,7-naphthyridine 1-oxides | p38 MAP kinase | Varies | Inflammatory Diseases | [17] |
| Axially chiral 1,7-naphthyridine-6-carboxamides | Tachykinin NK1 receptor | Varies | CNS Disorders | [17] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the synthesis and potential mechanism of action of 1,7-naphthyridin-4-one derivatives, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: Representative signaling pathway showing kinase inhibition by a 1,7-naphthyridinone derivative.
Caption: Logical workflow for the isolation and purification of this compound.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Modular synthesis of unsaturated aza-heterocycles via copper catalyzed multicomponent cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemodivergent Synthesis of Aza-Heterocycles with a Quarternary Carbon Center via [4 + 1] Annulation between Azoalkenes and α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1H-1,7-Naphthyridin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1H-1,7-naphthyridin-4-one. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | - | - |
| H-3 | Data not available | - | - |
| H-5 | Data not available | - | - |
| H-6 | Data not available | - | - |
| H-8 | Data not available | - | - |
| N1-H | Data not available | - | - |
Note: Specific experimental ¹H NMR data for this compound was not found in the reviewed literature. The table is provided as a template for expected proton signals.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
Note: Specific experimental ¹³C NMR data for this compound was not found in the reviewed literature. The table is provided as a template for expected carbon signals.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C=O (Amide) | Stretching | 1650 - 1690 |
| C=C / C=N | Stretching | 1500 - 1650 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H | Bending | 675 - 1000 |
Note: The data presented are typical absorption ranges for the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z (Mass-to-Charge Ratio) |
| [M+H]⁺ | 147.0553 |
| [M+Na]⁺ | 169.0372 |
| [M-H]⁻ | 145.0407 |
Note: The predicted m/z values are based on the molecular formula C₈H₆N₂O.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the typical procedures for acquiring NMR, IR, and MS spectra for compounds similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Ensure the final sample height in the tube is approximately 4-5 cm.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300, 400, or 500 MHz NMR spectrometer is typically used.
-
¹H NMR:
-
A standard pulse program is used to acquire the proton spectrum.
-
The spectral width is set to cover the expected range of chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse program is used to acquire the carbon spectrum.
-
The spectral width is set to cover the expected range of chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Solid State):
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for organic compounds is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration is typically in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
Instrumentation and Data Acquisition:
-
Ionization Techniques:
-
Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer via an electrospray source, where ions are generated.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the vacuum of the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.
-
The mass spectrum is recorded, plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to Natural Products Containing the 1,7-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naturally occurring compounds featuring the 1,7-naphthyridine scaffold, a heterocyclic aromatic structure that has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. This document details the isolation, structural elucidation, and biological evaluation of key 1,7-naphthyridine-containing natural products, with a focus on their anticancer and anti-inflammatory properties. Experimental protocols for pivotal assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Featured Natural Products with a 1,7-Naphthyridine Core
Two prominent examples of natural products containing the 1,7-naphthyridine core are the bisindole alkaloid Bisleuconothine A, isolated from the plant Leuconotis griffithii, and a novel benzo[f][1][2]naphthyridine derivative produced by the mangrove-derived bacterium Streptomyces albogriseolus.
Bisleuconothine A
Bisleuconothine A is a complex bisindole alkaloid that incorporates an eburnane-aspidosperma type skeleton.[3] Its intricate structure has been elucidated using 2D NMR spectroscopy and X-ray crystallography.[3] This natural product has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3]
1-N-methyl-3-methylamino-[N-butanoic acid-3'-(9'-methyl-8'-propen-7'-one)-amide]-benzo[f][1][2]naphthyridine-2-one
Isolated from the fermentation broth of Streptomyces albogriseolus, this novel benzo[f][1][2]naphthyridine derivative represents a new class of microbial metabolites.[1] Its structure was determined through extensive spectroscopic analysis.[1] Preliminary studies have indicated its potential as a cytotoxic agent.
Biological Activities and Mechanisms of Action
Natural products containing the 1,7-naphthyridine core exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.
Anticancer Activity
Bisleuconothine A has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer.[4][5] It promotes the phosphorylation of β-catenin, leading to its degradation and preventing its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[4][5] This activity results in the induction of apoptosis in cancer cells.
The benzo[f][1][2]naphthyridine derivative from Streptomyces albogriseolus has shown cytotoxic potency against the HGC-27 human stomach carcinoma cell line.
The quantitative anticancer activities of these compounds are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (colon) | 2.74 | [3] |
| HCT116 (colon) | 3.18 | [3] | |
| HT29 (colon) | 1.09 | [3] | |
| SW620 (colon) | 3.05 | [3] |
Anti-inflammatory Activity
While specific anti-inflammatory data for Bisleuconothine A and the benzo[f][1][2]naphthyridine derivative are not extensively reported, other synthetic 1,7-naphthyridine derivatives have demonstrated potent anti-inflammatory properties. These compounds act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Inhibition of p38 MAP kinase leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,7-naphthyridine-containing natural products.
Isolation and Structural Elucidation
Isolation of Bisleuconothine A from Leuconotis griffithii [3]
-
Extraction: The dried and powdered bark of Leuconotis griffithii is extracted with a suitable organic solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.
-
Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Structural Elucidation: The structure of the isolated compound is determined using a suite of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). The absolute stereochemistry is often confirmed by X-ray crystallography.[3][6][7]
Isolation of 1-N-methyl-3-methylamino-[N-butanoic acid-3'-(9'-methyl-8'-propen-7'-one)-amide]-benzo[f][1][2]naphthyridine-2-one from Streptomyces albogriseolus [1]
-
Fermentation: The Streptomyces albogriseolus strain is cultured in a suitable liquid medium under optimized conditions to promote the production of secondary metabolites.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent like ethyl acetate.
-
Purification: The crude extract is purified using a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC, to yield the pure compound.
-
Structural Elucidation: The structure is elucidated using extensive spectroscopic data analysis, including 1D and 2D NMR and HRMS.
Wnt/β-catenin Signaling Pathway Reporter Assay
This assay is used to quantify the inhibition of the Wnt signaling pathway.
-
Cell Culture: A suitable cancer cell line with an active Wnt pathway (e.g., HCT116, SW480) is cultured in a 96-well plate.
-
Transfection: The cells are transiently transfected with a reporter plasmid containing a TCF/LEF-responsive promoter driving the expression of a luciferase gene. A control plasmid with a non-responsive promoter is used for normalization.
-
Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., Bisleuconothine A) for a specified period.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase activity in treated cells compared to untreated controls indicates inhibition of the Wnt pathway.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Biosynthetic Pathways
The biosynthesis of these complex 1,7-naphthyridine-containing natural products involves intricate enzymatic pathways.
Proposed Biosynthesis of Bisleuconothine A
Bisleuconothine A is a bisindole alkaloid, suggesting its biosynthesis originates from the combination of two indole alkaloid precursors derived from the shikimate pathway. The formation of the eburnane and aspidosperma alkaloid skeletons likely involves a series of complex cyclization and rearrangement reactions catalyzed by various enzymes, including cytochrome P450 monooxygenases.[5][8][9][10]
Biosynthesis of the Benzo[f][1][2]naphthyridine Derivative
The biosynthesis of this alkaloid in Streptomyces albogriseolus is likely governed by a dedicated biosynthetic gene cluster (BGC).[1] Preliminary bioinformatic analysis of the S. albogriseolus genome has revealed the presence of putative BGCs, including those for polyketide synthases and phenazine biosynthesis, which may be involved in the formation of the naphthyridine core and its side chain.[1][11][12][13] The pathway likely involves the assembly of a polyketide chain that undergoes cyclization and subsequent modifications, including amination and methylation, to form the final complex structure.
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway Inhibition
The following diagram illustrates the mechanism of Wnt/β-catenin signaling and the inhibitory action of compounds like Bisleuconothine A.
References
- 1. A Novel Benzo[f][1,7]Naphthyridine Produced by Streptomyces Albogriseolus from Mangrove Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisleuconothine A, an eburnane-aspidosperma bisindole alkaloid from Leuconotis griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a P450-catalyzed step in vindoline biosynthesis: a link between the aspidosperma and eburnamine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Studies on the synthesis of bisindole Aspidosperma alkaloids [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Genomics and Biosynthetic Cluster Analysis of Antifungal Secondary Metabolites of Three Strains of Streptomyces albidoflavus Isolated from Rhizospheric Soils [mdpi.com]
The Rise of 1,7-Naphthyridine Derivatives in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry, emerging as a privileged structure in the design of novel therapeutic agents. Its unique electronic properties and rigid framework allow for precise spatial orientation of substituents, making it an attractive core for targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the burgeoning field of 1,7-naphthyridine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower further research and development.
Anticancer Activity: Targeting Key Oncogenic Pathways
1,7-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a panel of cancer cell lines through various mechanisms of action.[1]
One of the most notable examples is the naturally occurring alkaloid, Bisleuconothine A, which has shown potent antiproliferative activity against several human colon cancer cell lines.[2][3] The primary mechanism of action for Bisleuconothine A is the inhibition of the Wnt signaling pathway, a critical pathway frequently dysregulated in colorectal and other cancers.[2][4][5] By promoting the phosphorylation and subsequent degradation of β-catenin, Bisleuconothine A prevents its nuclear translocation and the transcription of Wnt target genes, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Synthetic 2,4-disubstituted-1,7-naphthyridine derivatives have also been explored for their anticancer potential, with some compounds exhibiting significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1][6] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.[1]
Quantitative Anticancer Activity Data
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 | Reference(s) |
| Bisleuconothine A | SW480 (colon) | 2.74 µM | [3] |
| HCT116 (colon) | 3.18 µM | [3] | |
| HT29 (colon) | 1.09 µM | [3] | |
| SW620 (colon) | 3.05 µM | [3] | |
| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | MOLT-3 (lymphoblastic leukemia) | 9.1 ± 2.0 µM | [6] |
| HeLa (cervical carcinoma) | 13.2 ± 0.7 µM | [6] | |
| HL-60 (promyeloblast) | 8.9 ± 2.2 µM | [6] | |
| 1,7-Naphthyridine analogues | (PIP4K2A inhibition) | 0.066 to 18.0 µM | [1] |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere for 24 hours.[7]
-
Compound Treatment: Cells are treated with varying concentrations of the 1,7-naphthyridine derivatives.[7]
-
Incubation: The plate is incubated for a period of 48-72 hours.[7]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[7]
Signaling Pathway: Wnt Signaling Inhibition by Bisleuconothine A
Caption: Wnt signaling inhibition by Bisleuconothine A.
Anti-inflammatory Activity: Modulation of Kinase Pathways
Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents. A notable example is a series of 1,7-naphthyridine 1-oxides that act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[7][8] Inhibition of p38 MAP kinase is a key therapeutic strategy for inflammatory diseases, as this kinase plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[7][8] These compounds have demonstrated a significant reduction in lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.[7] Furthermore, in vivo studies have confirmed their oral efficacy in murine models of inflammation.[8]
Quantitative Anti-inflammatory Activity Data
| Compound/Derivative Class | Assay/Model | Endpoint | ED50 | Reference(s) |
| 1,7-Naphthyridine 1-oxides | Acute murine model of inflammation | LPS-induced TNF-α production | 0.5 mg/kg (oral) | [7][8] |
| 1,7-Naphthyridine 1-oxides | Chronic model of adjuvant arthritis (rats) | Reduction of inflammation | < 1 mg/kg (oral) | [8] |
Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity
This protocol outlines a common in vivo model to evaluate the anti-inflammatory activity of test compounds.[7]
Methodology:
-
Animal Model: Male BALB/c mice are typically used.
-
Compound Administration: The 1,7-naphthyridine derivative is administered orally at various doses.[8]
-
LPS Challenge: After a specific pre-treatment time (e.g., 1.5 hours), mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce an inflammatory response.[8]
-
Blood Collection: Blood samples are collected at a specified time point after the LPS challenge.
-
Cytokine Analysis: Plasma levels of TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
ED50 Calculation: The effective dose that causes 50% inhibition of TNF-α production (ED50) is determined.[8]
Signaling Pathway: p38 MAP Kinase Inhibition
References
- 1. Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK1 receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK 1 receptor - Chemical Communications (RSC Publishing) DOI:10.1039/A805333B [pubs.rsc.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. benchchem.com [benchchem.com]
- 8. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-1,7-Naphthyridin-4-one: Chemical Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a key derivative, 1H-1,7-naphthyridin-4-one, providing a comprehensive overview of its chemical structure, numbering, synthetic methodologies, and known biological significance. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,7-naphthyridine core.
Chemical Structure and Numbering
The fundamental structure of this compound consists of two fused pyridine rings, with one of the rings in a pyridin-4-one tautomeric form. The systematic numbering of the 1,7-naphthyridine ring system, as dictated by IUPAC nomenclature for fused heterocyclic systems, is crucial for the unambiguous identification of its derivatives. The numbering commences from the nitrogen atom in the fully aromatic ring, proceeding to give the second heteroatom the lowest possible number.
Caption: IUPAC numbering of the this compound scaffold.
The IUPAC name for this compound is This compound . The presence of the hydrogen atom at position 1 is explicitly stated.
Physicochemical Properties
While extensive experimental data for the parent this compound is not widely published, key physicochemical properties can be predicted or are available for the core structure.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | - |
| Molecular Weight | 146.15 g/mol | - |
| IUPAC Name | This compound | [] |
| CAS Number | 60122-51-2 | [] |
Synthesis Protocols
The synthesis of the this compound core can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine derivative. A common approach involves the thermal cyclization of substituted aminopyridines. While a specific protocol for the parent compound is not detailed in the provided search results, a representative synthesis for a substituted analog, 8-bromo-1,7-naphthyridin-4(1H)-one, is described and can be adapted.[2]
General Experimental Workflow for the Synthesis of Substituted 1,7-Naphthyridin-4-ones:
Caption: Generalized synthetic workflow for 1,7-naphthyridin-4-one derivatives.
Example Protocol: Synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one [2]
A detailed experimental protocol for a related compound, 8-bromo-1,7-naphthyridin-4(1H)-one, involves the thermolysis of 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione. This reaction is typically carried out in a high-boiling solvent like diphenyl ether at elevated temperatures for a short duration. The product precipitates upon cooling and can be further purified by recrystallization.
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy are powerful tools for confirming the structure. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group.
-
1H NMR: Aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the pyridinone ring would likely appear as a broad singlet at a higher chemical shift.
-
13C NMR: The carbonyl carbon (C4) is expected to have a characteristic chemical shift in the range of δ 160-180 ppm. The other aromatic carbons would appear in the δ 110-160 ppm region.
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While crystallographic data for the parent this compound is not available in the search results, data for a derivative, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, has been reported.[3] This data confirms the planar nature of the fused ring system.
| Crystallographic Data for a 1,7-Naphthyridine Derivative | |
| Compound | 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.3983(4) Å, b = 13.8786(5) Å, c = 13.5643(5) Å, β = 107.663(3)° |
| Reference | [3] |
Biological Activity and Therapeutic Potential
The 1,7-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of 1,7-naphthyridine have shown promise in several therapeutic areas, particularly in oncology.[4]
Anticancer Activity:
A significant area of investigation for 1,7-naphthyridine derivatives is their potential as anticancer agents.[4] One notable mechanism of action is the inhibition of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.[5][6][7]
Inhibition of PIP4K2A Signaling Pathway:
Inhibition of PIP4K2A by 1,7-naphthyridine-based compounds can modulate cellular signaling pathways that are critical for cancer cell proliferation and survival.
Caption: Inhibition of the PIP4K2A signaling pathway by 1,7-naphthyridin-4-one derivatives.
A number of 1,7-naphthyridine analogues have been evaluated for their PIP4K2A inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range.[5] This highlights the potential of the this compound scaffold as a starting point for the design of potent and selective PIP4K2A inhibitors.
Quantitative Data on Biological Activity:
| Compound Class | Target | Activity (IC₅₀) | Reference |
| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 to 18.0 µM | [5] |
| Bisleuconothine A (a 1,7-naphthyridine alkaloid) | Wnt Signaling Pathway | - | [4] |
| 2,4-disubstituted-1,7-naphthyridines | Various cancer cell lines | - | [4] |
Conclusion
This compound represents a valuable heterocyclic core for the development of novel therapeutic agents. Its chemical tractability allows for the synthesis of diverse libraries of derivatives. The demonstrated anticancer activity, particularly through the inhibition of targets like PIP4K2A, underscores the importance of further research into this scaffold. This technical guide provides a foundational understanding of the chemistry and biology of this compound, intended to facilitate and inspire future drug discovery efforts.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Physicochemical Properties of 1H-1,7-Naphthyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide focuses on the core physicochemical properties of 1H-1,7-naphthyridin-4-one, a fundamental structure within this class. A comprehensive understanding of these properties is crucial for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding the development of novel therapeutics. This document provides a summary of available quantitative data, detailed experimental protocols for key physicochemical assays, and a visualization of a relevant biological pathway to support further research and development.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is limited in the public domain, predicted values provide a valuable starting point for research. The following tables summarize the key physicochemical parameters.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | --INVALID-LINK--[] |
| Molecular Weight | 146.15 g/mol | --INVALID-LINK--[] |
| CAS Number | 60122-51-2 | --INVALID-LINK--[] |
| Predicted Boiling Point | 295.3 ± 40.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.267 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 8.35 ± 0.10 | --INVALID-LINK-- |
Table 2: Physicochemical Properties of a Structurally Related Analog (7-Methyl-1,8-naphthyridin-4(1H)-one)
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--[2] |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[2] |
| Melting Point | 235-240 °C | --INVALID-LINK-- |
| Predicted XLogP3 | 1.2 | --INVALID-LINK--[2] |
Biological Activity and Relevant Signaling Pathways
Derivatives of the 1,7-naphthyridine scaffold have been shown to possess significant biological activity. Notably, some have been identified as inhibitors of the Wnt signaling pathway, a critical pathway that is often dysregulated in various cancers.[3][4][5] The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[3][6][7] Its aberrant activation is a key driver in the initiation and progression of numerous malignancies.[3][8][9]
The diagram below illustrates a simplified representation of the canonical Wnt signaling pathway and the point of potential inhibition by 1,7-naphthyridine derivatives. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, which then activates target gene expression, promoting cell proliferation.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standardized experimental protocols that can be employed to measure the key properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the compound.[10][11][12]
-
Calibration: The apparatus should be calibrated using standards with known melting points.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.
Methodology: UV-Vis Spectrophotometry
This method is suitable for compounds containing a chromophore close to the ionization center, resulting in a pH-dependent change in the UV-Vis spectrum.
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions with known pH values (e.g., from pH 2 to 12) and constant ionic strength are also prepared.[13][14]
-
Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes. The UV-Vis spectrum (e.g., 230-500 nm) of each solution is recorded.[13][15]
-
Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.[16] This can be determined by fitting the data to the Henderson-Hasselbalch equation.[16]
Aqueous Solubility Determination
Aqueous solubility is a key factor influencing drug absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[17][18][19][20]
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][20][21]
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[21]
LogP Determination
The logarithm of the partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall drug-likeness.
Methodology: HPLC-based Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating LogP values.
-
System Setup: An HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.[22]
-
Sample Analysis: The this compound sample is injected under the same chromatographic conditions, and its retention time is determined.
-
LogP Calculation: The LogP of the sample is calculated from its retention time using the calibration curve.[22][23][24]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is not widely available, the provided predicted values, along with data from closely related analogs, offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the in-house determination of these critical parameters. Furthermore, the visualization of the Wnt signaling pathway highlights a potential mechanism of action for this class of compounds, offering a rationale for their development as anticancer agents. Continued investigation into the experimental properties and biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 2. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of WNT signaling in cancer: from mechanisms to therapeutics - ecancer [ecancer.org]
- 7. The Role of Wnt Signaling in Cancer | Technology Networks [technologynetworks.com]
- 8. Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. pennwest.edu [pennwest.edu]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. hi-tec.tripod.com [hi-tec.tripod.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. enamine.net [enamine.net]
- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
The 1,7-Naphthyridine Core: A Comprehensive Review of Isomeric Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth review of 1,7-naphthyridine isomers, summarizing their therapeutic activities with quantitative data, detailing key experimental protocols, and visualizing associated signaling pathways and experimental workflows.
Diverse Biological Activities of 1,7-Naphthyridine Derivatives
1,7-Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] The strategic placement of nitrogen atoms in the fused pyridine rings creates a unique electronic and structural landscape, making the 1,7-naphthyridine core a privileged scaffold for interacting with various biological targets.[2]
Anticancer Activity
A significant area of investigation for 1,7-naphthyridine derivatives is their potential as anticancer agents. These compounds have shown cytotoxicity against a range of cancer cell lines through various mechanisms of action.[1]
One notable natural product, Bisleuconothine A, a 1,7-naphthyridine alkaloid, exhibits potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1][3][4] Synthetic derivatives, such as 2,4-disubstituted-1,7-naphthyridines, have also demonstrated significant cytotoxic effects against leukemia, cervical carcinoma, and promyeloblast cells.[1] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression, with IC50 values ranging from 0.066 to 18.0 μM.[5]
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | Activity (IC50) | Reference(s) |
| Bisleuconothine A | Wnt Signaling Inhibition | SW480, HCT116, HT29, SW620 (Colon Cancer) | 1.09 - 3.18 µM | [3][4] |
| 2,4-disubstituted-1,7-naphthyridines (e.g., 17a) | Not specified | MOLT-3 (Lymphoblastic Leukemia), HeLa (Cervical Carcinoma), HL-60 (Promyeloblast) | 8.9 - 13.2 µM | [6] |
| 1,7-Naphthyridine Analogues | PIP4K2A Inhibition | Not specified | 0.066 - 18.0 µM | [5] |
Anti-inflammatory Activity
Certain 1,7-naphthyridine derivatives have emerged as promising anti-inflammatory agents. A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[1][7] These compounds effectively reduce the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood and have demonstrated oral efficacy in murine models of inflammation.[1][7]
Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives
| Compound/Derivative Class | Target/Mechanism | Model | Endpoint | Activity (ED50) | Reference(s) |
| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase Inhibition | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) | [7] |
| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase Inhibition | Chronic rat model of adjuvant arthritis | Established disease | < 1 mg/kg (oral) | [7] |
Central Nervous System (CNS) Activity
The 1,7-naphthyridine scaffold has also been explored for its potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is involved in various physiological processes, including pain, depression, and inflammation. These compounds have shown excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[1]
Table 3: CNS Activity of 1,7-Naphthyridine Derivatives
| Compound/Derivative Class | Target/Mechanism | Assay | Activity (IC50) | Reference(s) |
| Axially chiral 1,7-naphthyridine-6-carboxamide derivatives | NK1 Receptor Antagonism | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 - 0.45 nM | [8] |
Key Experimental Protocols
Synthesis of the 1,7-Naphthyridine Core
Several synthetic routes to the 1,7-naphthyridine core have been developed. One common approach is based on the Friedländer annulation, which involves the condensation of a 2-amino pyridine derivative with a β-dicarbonyl compound or its equivalent.[9]
General Protocol for Friedländer Synthesis:
-
Preparation of the 2-aminopyridine precursor: Start with a suitably substituted pyridine ring. If necessary, introduce an amino group at the 2-position and a formyl or acetyl group at the 3-position.
-
Condensation reaction: React the 2-aminopyridine derivative with a compound containing a methylene group alpha to a carbonyl group (e.g., a ketone, ester, or nitrile).
-
Cyclization: The condensation is typically followed by an acid- or base-catalyzed intramolecular cyclization to form the fused pyridine ring, yielding the 1,7-naphthyridine scaffold.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo LPS-Induced TNF-α Production Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS) in mice.[7]
Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the 1,7-naphthyridine derivative or vehicle control to the mice via the desired route (e.g., oral gavage).
-
LPS Challenge: After a specified time (e.g., 1.5 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 5 mg/kg) to induce an inflammatory response.[10]
-
Blood Collection: At the time of peak TNF-α production (typically 1-2 hours after LPS injection), collect blood samples from the mice.[10][11]
-
Serum Preparation: Separate the serum from the blood samples by centrifugation.
-
TNF-α Measurement: Quantify the levels of TNF-α in the serum using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition and calculate the ED50 value.
Radioligand Binding Assay for NK1 Receptor
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor, thereby determining the compound's binding affinity (Ki).[6][12]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor (e.g., IM-9 or HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [¹²⁵I]BH-SP) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating the plate for a specific time at a controlled temperature (e.g., 3 hours at 4°C).[13]
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Inhibition by Bisleuconothine A
The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[5][14] Bisleuconothine A has been shown to inhibit this pathway by promoting the phosphorylation of β-catenin, which leads to its degradation and prevents its translocation to the nucleus where it would otherwise activate target gene expression.[4][5][14]
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[15][16] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α. 1,7-Naphthyridine 1-oxides act as inhibitors of p38 MAP kinase, thereby blocking this inflammatory cascade.[1][7]
PIP4K2A Signaling in Cancer
Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[5][17] Dysregulation of PIP4K2A has been implicated in various cancers.[3][18] 1,7-Naphthyridine analogues that inhibit PIP4K2A can modulate downstream signaling pathways, affecting cell proliferation and survival.
General Workflow for Anticancer Drug Screening
The process of screening compounds for anticancer activity typically follows a multi-step workflow, starting with in vitro assays and potentially progressing to in vivo studies for promising candidates.
References
- 1. Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK1 receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Non-canonical functions of PIP4K2A and its role in cancer biology: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory Network and Prognostic Effect Investigation of PIP4K2A in Leukemia and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are PIP4K2A inhibitors and how do they work? [synapse.patsnap.com]
- 18. Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on 1H-1,7-Naphthyridin-4-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-1,7-naphthyridin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic core, composed of two fused pyridine rings, offers a versatile template for the design of novel therapeutic agents. Early-stage research has highlighted the potential of this compound analogs in various therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the current landscape of early-stage research on these promising compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space.
Biological Activities and Therapeutic Potential
This compound analogs have been investigated for a range of pharmacological effects, with significant findings in the following areas:
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. Mechanisms of action include the inhibition of key signaling pathways implicated in cancer progression, such as the Wnt signaling pathway, and the targeting of specific enzymes like PIP4K2A and PARP1.[1]
-
Anti-inflammatory Activity: Certain analogs have shown promising anti-inflammatory properties, primarily through the inhibition of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[1]
-
Central Nervous System (CNS) Activity: The 1,7-naphthyridine scaffold has been successfully modified to yield potent antagonists of the tachykinin NK1 receptor, which is involved in pain, depression, and inflammation.[2]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative this compound analogs and related derivatives from various studies.
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound/Analog Class | Target/Cell Line | IC50/EC50 | Reference |
| Benzo[de][2][3]naphthyridin-7(8H)-one Analog (Compound 26) | PARP1 | 0.31 nM | [1] |
| Benzo[de][2][3]naphthyridin-7(8H)-one Analog (Compound 41) | MDA-MB-436 (BRCA1 deficient) | < 0.26 nM (CC50) | [1] |
| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | MOLT-3 (Lymphoblastic leukemia) | 9.1 ± 2.0 µM | |
| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | HeLa (Cervical carcinoma) | 13.2 ± 0.7 µM | |
| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | HL-60 (Promyeloblast) | 8.9 ± 2.2 µM | |
| 1,7-Naphthyridine Analog (BAY-091) | PIP4K2A | 0.066 µM | [4] |
Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives
| Compound/Analog Class | Target | IC50 | Reference |
| 1,7-Naphthyridone 1-oxide | p38 MAP Kinase | Potent Inhibition | [1] |
Table 3: CNS Activity of 1,7-Naphthyridine Derivatives
| Compound/Analog Class | Target | IC50 | Reference |
| Axially chiral 1,7-naphthyridine-6-carboxamide ((aR,9R)-8b) | Human NK1 Receptor | 0.45 nM | [5] |
| Axially chiral 1,7-naphthyridine-6-carboxamide ((9S)-7b) | Human NK1 Receptor | 0.28 nM | [5] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to investigate them is crucial for drug development.
Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 1,7-naphthyridine derivatives have been shown to inhibit this pathway.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases.
Experimental Workflow: Kinase Inhibition Assay
A common workflow for assessing the inhibitory activity of compounds against a target kinase is the ADP-Glo™ Kinase Assay.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of this compound analogs. The following are representative protocols for key assays.
Synthesis of this compound Core
A general and scalable synthesis for the this compound core often involves a multi-step process. One common approach is the cyclization of an appropriately substituted aminopyridine derivative.
General Procedure:
-
Starting Material Preparation: A substituted 2-aminonicotinaldehyde or a related precursor is prepared.
-
Cyclization: The aminopyridine derivative is reacted with a suitable three-carbon synthon, such as an acrylate or a malonate derivative, under acidic or basic conditions to facilitate cyclization and formation of the naphthyridinone ring system.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired this compound.
Note: Specific reaction conditions, including solvents, temperatures, and catalysts, will vary depending on the specific analog being synthesized.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
p38 MAP Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced.
-
Reaction Setup: In a 384-well plate, add the test compound, p38 MAP kinase, and its substrate (e.g., ATF2).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for 1 hour.[6]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[6]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.
NK1 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the NK1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human NK1 receptor (e.g., IM-9 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]BH-SP) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 4°C for 3 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the displacement of the radioligand and calculate the binding affinity (Ki).[3]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to assess the in vivo anti-inflammatory activity of a compound.
-
Animal Dosing: Administer the test compound orally or intraperitoneally to rats or mice.
-
Induction of Inflammation: After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[7][8]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The early-stage research on this compound analogs has unveiled a promising class of compounds with diverse and potent biological activities. The modular nature of the scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular mechanisms by which these compounds exert their biological effects.
-
Optimization of Lead Compounds: Structure-activity relationship studies should be continued to optimize the potency and drug-like properties of lead compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo studies to evaluate their efficacy in relevant disease models and to assess their safety profiles.
-
Exploration of New Therapeutic Areas: The versatile nature of the this compound scaffold warrants its investigation in other disease areas where the identified molecular targets play a role.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK1 receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. promega.com [promega.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-1,7-Naphthyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,7-Naphthyridin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a core structural motif in various biologically active molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, primarily based on the Gould-Jacobs reaction. The synthesis involves a three-step process: the condensation of a 4-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the naphthyridine core, and concluding with hydrolysis and decarboxylation to yield the final product.
Reaction Pathway and Mechanism
The synthesis of this compound is achieved through a well-established synthetic route. The initial step involves the nucleophilic attack of the amino group of 4-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the formation of a vinylogous amide intermediate. Subsequent high-temperature cyclization proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring system, which then tautomerizes to the more stable ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate. The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation to yield this compound.
Application Notes and Protocols for the Friedländer Synthesis of 1,7-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,7-naphthyridine derivatives via the Friedländer annulation. This classical reaction offers a versatile and efficient pathway to this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a fundamental reaction in organic chemistry for the construction of quinoline and naphthyridine ring systems.[1] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[2][3] This condensation is typically catalyzed by either an acid or a base and proceeds through a cyclodehydration mechanism.[1] For the synthesis of 1,7-naphthyridines, the key starting materials are derivatives of 3-aminopyridine-4-carbaldehyde or 3-amino-4-acylpyridine.
Recent advancements in the Friedländer synthesis have focused on developing more environmentally friendly and efficient protocols. These include the use of green solvents like water, solvent-free conditions, and microwave-assisted synthesis to improve yields, shorten reaction times, and simplify work-up procedures.[2]
Applications of 1,7-Naphthyridine Derivatives
The 1,7-naphthyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. These compounds have shown potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents. For instance, some 2,4-disubstituted-1,7-naphthyridines have been investigated for their cytotoxic activity against various cancer cell lines.
General Reaction Mechanism
The mechanism of the Friedländer synthesis for 1,7-naphthyridines commences with an aldol-type condensation between the 3-aminopyridine derivative and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,7-naphthyridine ring system.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Friedländer synthesis of various 1,7-naphthyridine derivatives.
| Entry | 3-Aminopyridine Reactant | Active Methylene Compound | Product | Yield (%) | Reference |
| 1 | 3-Amino-4-acetylpyridine | Ketone 4 | 2,4-Disubstituted-1,7-naphthyridine | 82 | [4] |
| 2 | 3-Amino-4-acetylpyridine | Self-condensation | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97 | [4] |
| 3 | 3-Aminoisonicotinaldehyde | Arylketone 4 | 2-Aryl-1,7-naphthyridine | 28-71 | [4] |
| 4 | 3-Aminoisonicotinaldehyde | Arylketone 14 | 2,3-Diaryl-1,7-naphthyridine | 28-71 | [4] |
| 5 | 3-Aminoisonicotinaldehyde | Arylketone 15 | 2,3-Diaryl-1,7-naphthyridine | 28-71 | [4] |
Experimental Protocols
The following protocols are examples of the Friedländer synthesis for naphthyridine derivatives. While some protocols are for the closely related 1,8-naphthyridines, the principles and conditions can be adapted for the synthesis of 1,7-naphthyridine derivatives by using the appropriate 3-aminopyridine starting materials.
Protocol 1: Synthesis of 2,4-Disubstituted-1,7-Naphthyridine
This protocol is based on the successful synthesis of a 2,4-disubstituted 1,7-naphthyridine.[4]
Materials:
-
3-Amino-4-acetylpyridine
-
An appropriate ketone with an α-methylene group (e.g., Ketone 4 as per the reference)
-
Base catalyst (e.g., potassium hydroxide)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add equimolar amounts of 3-amino-4-acetylpyridine and the active methylene ketone.
-
Dissolve the reactants in ethanol.
-
Add a catalytic amount of a suitable base, such as potassium hydroxide.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Solvent-Free Synthesis of Naphthyridines using CeCl₃·7H₂O under Grinding Conditions
This protocol describes a rapid and efficient solvent-free method that can be adapted for 1,7-naphthyridine synthesis.[5]
Materials:
-
3-Aminopyridine-4-carbaldehyde or 3-amino-4-acetylpyridine
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a mortar, combine equimolar amounts of the 3-aminopyridine derivative, the active methylene compound, and CeCl₃·7H₂O.
-
Grind the mixture with a pestle at room temperature for 5-10 minutes.
-
Monitor the reaction by TLC.
-
Once the starting materials are consumed, add ethyl acetate to the reaction mixture and stir.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis using DABCO
This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.
Materials:
-
3-Aminopyridine-4-carbaldehyde or 3-amino-4-acetylpyridine
-
Carbonyl compound with an α-methylene group
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Beaker
-
Acetonitrile for recrystallization
Procedure:
-
In a beaker, mix the 3-aminopyridine derivative (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).
-
Place the beaker in a microwave synthesizer and irradiate at a suitable power and for a predetermined duration.
-
After completion, cool the reaction mixture.
-
The crude product can be purified by recrystallization from acetonitrile.
Visualizations
Caption: General mechanism of the Friedländer synthesis for 1,7-naphthyridines.
Caption: General experimental workflow for the synthesis of 1,7-naphthyridine derivatives.
References
Application Notes and Protocols for Suzuki Coupling Functionalization of 1,7-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the functionalization of the 1,7-naphthyridine scaffold using the Suzuki-Miyaura cross-coupling reaction. The 1,7-naphthyridine core is a significant pharmacophore, and the ability to introduce a diverse range of substituents via C-C bond formation is a critical strategy in the development of novel therapeutic agents. These protocols offer robust starting points for reaction optimization and the synthesis of 1,7-naphthyridine derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an invaluable tool in medicinal chemistry and drug discovery. The functionalization of nitrogen-containing heterocycles, such as 1,7-naphthyridines, can be challenging due to the potential for catalyst inhibition by the nitrogen lone pairs. However, with the appropriate choice of catalyst, ligand, and base, the Suzuki-Miyaura coupling can be effectively applied to these substrates.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The general transformation for the functionalization of a halo-1,7-naphthyridine is depicted below:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki Coupling of Substituted 1,7-Naphthyridines
The following tables summarize the results for the Suzuki-Miyaura coupling of various halo-1,7-naphthyridines with different boronic acids, providing a comparison of reaction conditions and yields.
Table 1: Suzuki Coupling of 8-Chloro-6-(substituted)-1,7-naphthyridines with Arylboronic Acids
| Entry | 1,7-Naphthyridine Substituent (R¹) | Arylboronic Acid (R²) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Nitrophenyl | 3-Methoxyphenyl | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 85 |
| 2 | 3-Nitrophenyl | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 82 |
| 3 | 3-Nitrophenyl | 3-Fluorophenyl | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 78 |
| 4 | 3-Nitrophenyl | 4-Fluorophenyl | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 88 |
| 5 | 3-Aminophenyl | 3-Methoxyphenyl | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 92 |
| 6 | 3-Aminophenyl | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 90 |
Data extracted from a study on the synthesis of 6,8-disubstituted 1,7-naphthyridines as PDE4D inhibitors.[1]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reactions for the functionalization of 1,7-naphthyridines.
Protocol 1: General Procedure for the Suzuki Coupling of 8-Chloro-6-(substituted)-1,7-naphthyridines[1]
This protocol is based on the synthesis of a series of 6,8-disubstituted 1,7-naphthyridines.
Materials:
-
8-Chloro-6-(substituted)-1,7-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol (EtOH)
-
Water (H₂O)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 8-chloro-6-(substituted)-1,7-naphthyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water in a 4:1:1 ratio.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Heat the reaction mixture to 85 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,8-disubstituted-1,7-naphthyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
A generalized workflow for performing a Suzuki-Miyaura coupling experiment is outlined below.
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting and Optimization
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst or a Pd(0) source can be beneficial. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium, inhibiting its activity.
-
Ligand Choice: For challenging substrates, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to mitigate catalyst poisoning.
-
Base Selection: The choice of base is crucial. While Na₂CO₃ is effective in many cases, other bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ should be screened. The base must be sufficiently strong and soluble to facilitate the transmetalation step.
-
Solvent System: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and water is often effective. For poorly soluble starting materials, higher boiling point solvents like toluene or DMF may be necessary.
-
Reagent Quality: The purity of the boronic acid is critical. Degradation can occur during storage, leading to lower yields.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be cleaved by protic sources before coupling occurs. Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) can minimize this side reaction.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is essential.
-
Dehalogenation: The starting halo-naphthyridine can be reduced to the corresponding dehalogenated compound. This can be promoted by certain palladium-ligand complexes and higher temperatures. Screening different ligands and lowering the reaction temperature may help.
-
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse libraries of functionalized 1,7-naphthyridines for applications in drug discovery and development.
References
Cell-based Assays for Testing 1H-1,7-Naphthyridin-4-one Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anticancer potential of 1H-1,7-naphthyridin-4-one derivatives. This document outlines detailed protocols for key assays, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.
Introduction
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. Compounds based on the this compound core are of particular interest for their potential to modulate critical cellular pathways involved in cancer progression, such as the Wnt and PI3K/Akt signaling cascades. This document provides detailed methodologies for assessing the cytotoxic and mechanistic properties of these compounds in cancer cell lines.
Data Presentation: Anticancer Activity of Naphthyridine Derivatives
The following tables summarize the reported in vitro anticancer activities of various naphthyridine derivatives, providing a comparative overview of their potency against different cancer cell lines.
Table 1: Cytotoxicity of 1,7-Naphthyridine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [1] |
| HCT116 (Colon) | 3.18 | [1] | |
| HT29 (Colon) | 1.09 | [1] | |
| SW620 (Colon) | 3.05 | [1] | |
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | ||
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | ||
| Pyrazolo-naphthyridine 5j | HeLa (Cervical Carcinoma) | 6.4 ± 0.45 | [2] |
| Pyrazolo-naphthyridine 5k | MCF-7 (Breast Cancer) | 2.03 ± 0.23 | [2] |
Table 2: PIP4K2A Inhibitory Activity of 1,7-Naphthyridine Analogues
| Compound Class | Assay | IC50 Range (µM) | Reference |
| 1,7-Naphthyridine Analogues | PIP4K2A ADP-Glo | 0.066 - 18.0 | [3] |
Signaling Pathways Modulated by 1,7-Naphthyridine Derivatives
1,7-Naphthyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 1,7-naphthyridine derivatives, such as Bisleuconothine A, have been identified as inhibitors of this pathway.[1] Inhibition of Wnt signaling can lead to a decrease in the nuclear accumulation of β-catenin, thereby reducing the transcription of target genes like c-Myc and Cyclin D1, which are critical for cell cycle progression.
PIP4K2A/Akt Signaling Pathway
Phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A) is a lipid kinase involved in cell signaling. Inhibition of PIP4K2A by 1,7-naphthyridine analogues can lead to the hyperactivation of Akt, a key regulator of cell survival and proliferation.[3][4] This paradoxical hyperactivation can induce cellular stress, leading to the generation of reactive oxygen species (ROS) and ultimately apoptosis.
Experimental Protocols
Detailed protocols for key cell-based assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and this compound derivative being tested.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, p-Akt, Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, c-Myc, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Kinase Inhibition Assay for 1,7-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of 1,7-naphthyridine have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established therapeutic targets in diseases such as cancer and inflammation.[1][2] For instance, certain 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses.[1][3] Additionally, 1,7-naphthyridine-based compounds have been developed as highly selective inhibitors of the lipid kinase PIP4K2A.[2][4][5]
The development of effective kinase inhibitors requires robust and reliable methods to quantify their inhibitory activity. This document provides a detailed protocol for a widely used biochemical kinase inhibition assay, the ADP-Glo™ Luminescent Kinase Assay, which is suitable for screening and characterizing 1,7-naphthyridine compounds. This assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[6][7]
Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase signaling pathway is a crucial cascade involved in cellular responses to inflammatory cytokines and environmental stress. Inhibition of this pathway is a key therapeutic strategy for a range of inflammatory diseases. The diagram below illustrates a simplified representation of the p38 MAP kinase signaling cascade.
A simplified diagram of the p38 MAP kinase signaling pathway.
Data Presentation: Inhibitory Activity of 1,7-Naphthyridine Compounds
The following table summarizes the inhibitory activity of example 1,7-naphthyridine compounds against their target kinases, as determined by biochemical assays. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound Class | Target Kinase | Assay Type | ATP Concentration | IC50 (nM) | Reference |
| 1,7-Naphthyridine-based | PIP4K2A | ADP-Glo | 10 µM | 5.5 | [8] |
| 1,7-Naphthyridine-based | PIP4K2A | ADP-Glo | 250 µM | 59 | [8] |
| Carboxamide derivative | PIP4K2A | HTRF | 10 µM | 110 | [8] |
| Carboxamide derivative | PIP4K2A | HTRF | 2 mM | 769 | [8] |
| Carboxylic acid derivative | PIP4K2A | ADP-Glo | 10 µM | 13 | [8] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the in vitro inhibitory activity of 1,7-naphthyridine compounds against a target kinase using the ADP-Glo™ Kinase Assay. This assay is performed in two steps: a kinase reaction followed by ADP detection.[7]
Experimental Workflow
The following diagram illustrates the major steps of the ADP-Glo™ kinase inhibition assay workflow.
Workflow for the ADP-Glo™ kinase inhibition assay.
Materials
-
Recombinant human kinase (e.g., p38α)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
1,7-Naphthyridine test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Methods
1. Reagent Preparation
-
Kinase Assay Buffer: Prepare the kinase assay buffer and keep it on ice.
-
ATP Solution: Prepare a stock solution of ATP in kinase assay buffer. The final concentration in the assay will depend on the Km of the kinase for ATP.
-
1,7-Naphthyridine Compounds: Prepare a serial dilution of the 1,7-naphthyridine compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase/Substrate Master Mix: Prepare a master mix containing the recombinant kinase and its substrate in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
2. Kinase Reaction
-
Add the diluted 1,7-naphthyridine compounds or vehicle control (DMSO in assay buffer) to the wells of a white, opaque multiwell plate.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
3. ADP Detection
-
After the kinase reaction incubation, equilibrate the plate to room temperature.
-
Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add an equal volume of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
4. Data Analysis
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The described ADP-Glo™ kinase assay protocol provides a robust and high-throughput compatible method for determining the inhibitory potency of 1,7-naphthyridine compounds. This information is crucial for the structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline. The versatility of this assay allows for its adaptation to a wide range of protein kinases, making it a valuable tool for the continued exploration of the therapeutic potential of the 1,7-naphthyridine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. | Semantic Scholar [semanticscholar.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ulab360.com [ulab360.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Cytotoxicity Screening of 1H-1,7-Naphthyridin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxicity screening of 1H-1,7-naphthyridin-4-one and related naphthyridine derivatives. This document includes a summary of cytotoxic activities, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of Naphthyridine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various naphthyridine derivatives against a range of human cancer cell lines. The data is compiled from multiple studies to facilitate easy comparison.
Table 1: Cytotoxicity of 2,4-disubstituted-1,7-naphthyridine Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 17a | MOLT-3 | Lymphoblastic Leukemia | 9.1 ± 2.0 |
| HeLa | Cervical Carcinoma | 13.2 ± 0.7 | |
| HL-60 | Promyeloblast | 8.9 ± 2.2 |
Data from a study on 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives.[1]
Table 2: Cytotoxicity of Pyrazolo-Naphthyridine Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 5j | HeLa | Cervical Cancer | 6.4 ± 0.45 |
| 5k | MCF-7 | Breast Cancer | 2.03 ± 0.23 |
Data from an investigation into pyrazolo-pyridine and pyrazolo-naphthyridine derivatives as pro-apoptotic agents.[2]
Table 3: Cytotoxicity of 1,8-Naphthyridine Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 47 | MIAPaCa | Pancreatic Cancer | 0.41 |
| K-562 | Chronic Myelogenous Leukemia | 0.77 | |
| 36 | PA-1 | Ovarian Cancer | 1.19 |
| 29 | PA-1 | Ovarian Cancer | 0.41 |
| SW620 | Colorectal Adenocarcinoma | 1.4 |
Data from a study on the anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.[3]
Table 4: Cytotoxicity of a 4-Phenyl-1,8-Naphthyridine Derivative
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma Cells | Not Specified | Comparable to microtubule-deranging drugs |
This compound demonstrated potent anti-proliferative activity on carcinoma cells.[4]
Table 5: Cytotoxicity of Bisleuconothine A (a 1,7-Naphthyridine Alkaloid)
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Bisleuconothine A | SW480 | Colon Cancer | 2.74 |
| HCT116 | Colon Cancer | 3.18 | |
| HT29 | Colon Cancer | 1.09 | |
| SW620 | Colon Cancer | 3.05 |
Bisleuconothine A has shown significant antiproliferative properties against various colon cancer cell lines.[5]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity and mechanistic assays are provided below.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the naphthyridine derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells is measured by staining with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the naphthyridine derivative and harvest them at different time points.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle. Some naphthyridine derivatives have been shown to induce G0/G1 or G2/M phase arrest.[2][4][5]
Mandatory Visualizations
Signaling Pathways
// Nodes "Bisleuconothine A" [fillcolor="#FBBC05", fontcolor="#202124"]; "Wnt Signaling Pathway" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Cycle Arrest (G0/G1)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Antiproliferative Activity" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Bisleuconothine A" -> "Wnt Signaling Pathway" [label="Inhibits", color="#EA4335", fontcolor="#202124"]; "Wnt Signaling Pathway" -> "Cell Cycle Arrest (G0/G1)" [color="#5F6368", fontcolor="#202124"]; "Cell Cycle Arrest (G0/G1)" -> "Antiproliferative Activity" [color="#5F6368", fontcolor="#202124"]; } dot Inhibition of the Wnt signaling pathway by Bisleuconothine A.[5]
// Nodes "MHY-449" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bax/Bcl-2 Ratio" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Mitochondrial Membrane Potential Loss" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Caspase Cascade" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "S Phase Arrest" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "MHY-449" -> "Akt" [label="Downregulates", color="#EA4335", fontcolor="#202124"]; "Akt" -> "Bax/Bcl-2 Ratio" [label="Leads to increased", color="#5F6368", fontcolor="#202124"]; "Bax/Bcl-2 Ratio" -> "Mitochondrial Membrane Potential Loss" [color="#5F6368", fontcolor="#202124"]; "Mitochondrial Membrane Potential Loss" -> "Caspase Cascade" [label="Triggers", color="#5F6368", fontcolor="#202124"]; "Caspase Cascade" -> "Apoptosis" [color="#5F6368", fontcolor="#202124"]; "MHY-449" -> "S Phase Arrest" [color="#5F6368", fontcolor="#202124"]; "S Phase Arrest" -> "Apoptosis" [color="#5F6368", fontcolor="#202124"]; } dot Apoptosis induction by MHY-449 via Akt downregulation.[6]
Experimental Workflows
// Nodes A [label="Seed cells in 96-well plate"]; B [label="Treat with Naphthyridine Derivatives"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT Reagent"]; E [label="Incubate for 4 hours"]; F [label="Solubilize Formazan Crystals"]; G [label="Measure Absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Calculate IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Workflow for the MTT cell proliferation assay.
// Nodes A [label="Treat cells with test compound"]; B [label="Harvest and wash cells"]; C [label="Resuspend in Binding Buffer"]; D [label="Add Annexin V-FITC and PI"]; E [label="Incubate in the dark"]; F [label="Analyze by Flow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Quantify Apoptotic Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Workflow for apoptosis assessment using flow cytometry.
// Nodes A [label="Treat cells with test compound"]; B [label="Harvest and fix cells in cold ethanol"]; C [label="Wash and resuspend in PI/RNase solution"]; D [label="Incubate in the dark"]; E [label="Analyze DNA content by Flow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Determine Cell Cycle Phase Distribution", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } dot Workflow for cell cycle analysis using flow cytometry.
References
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of 1,7-Naphthyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,7-naphthyridine scaffold has been identified as a promising pharmacophore in the discovery of new therapeutic agents due to its wide range of biological activities.[1] Certain derivatives have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[1][2] Notably, some 1,7-naphthyridine 1-oxides have been shown to be potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical target in inflammatory diseases.[1] This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of novel 1,7-naphthyridine derivatives through a series of established in vitro and in vivo assays.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of 1,7-naphthyridine derivatives is performed using in vitro cell-based assays to determine their ability to suppress the production of key inflammatory mediators. A common and effective model involves the use of murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[3][4][5]
Experimental Protocol 1: Macrophage Culture and LPS Stimulation
This protocol details the procedure for inducing an inflammatory response in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
1,7-Naphthyridine test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[6]
-
Compound Pre-treatment: Prepare serial dilutions of the 1,7-naphthyridine compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO). Pre-incubate for 1-2 hours.[6]
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[5][6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatants for analysis of nitric oxide and cytokines. Supernatants can be used immediately or stored at -80°C.[6]
Experimental Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures nitrite (NO2-), a stable breakdown product of NO, as an indicator of NO production.[7][8]
Materials:
-
Cell culture supernatants (from Protocol 1)
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[7]
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve by making serial dilutions of the sodium nitrite standard (e.g., 0-100 µM) in culture medium.[9]
-
Assay: Add 50 µL of cell supernatant or standard to the wells of a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to all wells, followed by 50 µL of Griess Reagent II (NED solution) after a brief incubation as per the manufacturer's instructions.[10] The reaction forms a colored azo compound.[7]
-
Measurement: Incubate for 10-15 minutes at room temperature, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[10] Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Experimental Protocol 3: Cytokine & Prostaglandin E2 Quantification (ELISA/EIA)
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6.[11][12] A competitive Enzyme Immunoassay (EIA) is used for Prostaglandin E2 (PGE2).
Materials:
-
Commercial ELISA/EIA kit for TNF-α, IL-6, or PGE2 (containing pre-coated plates, detection antibodies, standards, buffers, and substrate)[13][14]
-
Cell culture supernatants (from Protocol 1)
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Reagent Preparation: Prepare all reagents, standards, and buffers according to the kit manufacturer's protocol.[6]
-
Sample Addition: Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of the antibody-coated ELISA plate. Incubate for approximately 2 hours at room temperature.[6]
-
Washing: Aspirate the liquid from each well and wash multiple times (typically 4) with the provided Wash Buffer.[6][13]
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.[6]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (or equivalent enzyme conjugate) to each well. Incubate for 20-30 minutes at room temperature, protected from light.[6]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. A color change will occur. Incubate until a sufficient color has developed.[6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change (e.g., from blue to yellow).[6]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the cytokine/PGE2 concentration in the samples from this curve.
Data Presentation: In Vitro Activity
Quantitative results should be summarized to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a standard metric.
| Compound | Assay | Model | Endpoint | IC50 (µM) |
| Derivative A | Griess Assay | LPS-stimulated RAW 264.7 | NO Production | 12.5 |
| Derivative A | ELISA | LPS-stimulated RAW 264.7 | TNF-α Production | 8.2 |
| Derivative A | ELISA | LPS-stimulated RAW 264.7 | IL-6 Production | 15.1 |
| Derivative B | Griess Assay | LPS-stimulated RAW 264.7 | NO Production | 7.8 |
| Derivative B | ELISA | LPS-stimulated RAW 264.7 | TNF-α Production | 4.5 |
| Derivative B | ELISA | LPS-stimulated RAW 264.7 | IL-6 Production | 9.3 |
Part 2: Elucidation of Mechanism of Action
To understand how 1,7-naphthyridine derivatives exert their anti-inflammatory effects, it is crucial to investigate their impact on key intracellular signaling pathways. The NF-κB and MAPK pathways are pivotal regulators of inflammatory gene expression.[15][16]
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of genes for cytokines, chemokines, and other inflammatory mediators.[15][17] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS binding to its receptor (TLR4), trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18][19]
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial signal transduction routes that convert extracellular stimuli into cellular responses, including inflammation.[16][20] The key MAPK subfamilies involved in inflammation are p38, JNK, and ERK.[21] Activation of these kinases by stimuli like LPS leads to the phosphorylation of transcription factors that, in turn, regulate the production of inflammatory cytokines.[16][22] Some 1,7-naphthyridine derivatives have been specifically identified as p38 MAPK inhibitors.[1]
Part 3: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising compounds from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[23][24] The LPS-induced systemic inflammation model in mice is a widely used and relevant model for acute inflammation.[25][26][27]
Experimental Protocol 4: LPS-Induced Systemic Inflammation in Mice
This protocol describes an acute model of inflammation to test the efficacy of a compound in vivo.
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) dissolved in sterile saline
-
1,7-Naphthyridine test compound formulated for oral (p.o.) or intraperitoneal (i.p.) administration
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kits for murine cytokines (e.g., TNF-α)
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Compound Administration: Administer the 1,7-naphthyridine derivative to the test groups at various doses (e.g., 1, 5, 10 mg/kg) via the desired route (e.g., oral gavage). The vehicle control group receives only the formulation vehicle.[1]
-
LPS Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer LPS via intraperitoneal injection (e.g., 1-5 mg/kg).[27][28] The negative control group should receive saline instead of LPS.
-
Blood Collection: At the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood from the mice via a suitable method (e.g., retro-orbital sinus or terminal cardiac puncture under anesthesia).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Cytokine Analysis: Quantify the levels of TNF-α or other relevant cytokines in the serum using a commercial ELISA kit, following the procedure outlined in Protocol 3.
Data Presentation: In Vivo Efficacy
Results are often presented as the percentage of inhibition of the inflammatory mediator compared to the vehicle-treated, LPS-challenged group. The effective dose that causes 50% inhibition (ED50) can be calculated.
| Compound | Dose (mg/kg, oral) | Model | Endpoint | % Inhibition of TNF-α |
| Vehicle | - | LPS-induced mice | Serum TNF-α | 0% (Control) |
| Derivative B | 1 | LPS-induced mice | Serum TNF-α | 25% |
| Derivative B | 5 | LPS-induced mice | Serum TNF-α | 58% |
| Derivative B | 10 | LPS-induced mice | Serum TNF-α | 85% |
| Dexamethasone | 1 | LPS-induced mice | Serum TNF-α | 92% (Positive Control) |
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Assays for nitric oxide expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purformhealth.com [purformhealth.com]
- 19. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 20. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synapse.koreamed.org [synapse.koreamed.org]
- 22. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 26. ijpras.com [ijpras.com]
- 27. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1,7-Naphthyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold is a privileged heterocyclic aromatic compound that has garnered significant interest in drug discovery due to its wide range of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1] High-throughput screening (HTS) of 1,7-naphthyridine libraries is a critical step in identifying novel therapeutic leads. These application notes provide an overview of screening strategies, detailed experimental protocols for key assays, and a summary of quantitative data to guide research efforts.
General Workflow for High-Throughput Screening
High-throughput screening of a 1,7-naphthyridine library follows a standardized workflow designed to efficiently identify and validate hit compounds. The process begins with assay development and library preparation, moves through primary and secondary screening, and culminates in hit-to-lead optimization. This systematic approach ensures that promising candidates are rigorously evaluated.
Caption: General workflow for a high-throughput screening campaign.
Anticancer Activity
Derivatives of 1,7-naphthyridine have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[1][3] For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, inhibits the Wnt signaling pathway, which is often dysregulated in cancer.[1][4] Synthetic derivatives have also demonstrated cytotoxicity against a range of cancer cell lines.[1][5]
Data Presentation: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound Class/Name | Target/Cell Line | Activity (IC₅₀) | Reference |
| Bisleuconothine A | HCT116 Colon Cancer | 3.18 µM | [4] |
| Bisleuconothine A | HT29 Colon Cancer | 1.09 µM | [4] |
| Bisleuconothine A | SW480 Colon Cancer | 2.74 µM | [4] |
| Bisleuconothine A | SW620 Colon Cancer | 3.05 µM | [4] |
| 2,4-disubstituted-1,7-naphthyridine (17a) | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 µM | [5] |
| 2,4-disubstituted-1,7-naphthyridine (17a) | HeLa (Cervical Carcinoma) | 13.2 ± 0.7 µM | [5] |
| 2,4-disubstituted-1,7-naphthyridine (17a) | HL-60 (Promyeloblast) | 8.9 ± 2.2 µM | [5] |
| PIP4K2A Inhibitors | PIP4K2A Kinase | 0.066 to 18.0 µM | [1] |
Wnt Signaling Pathway Inhibition
Caption: Inhibition of the Wnt signaling pathway by 1,7-naphthyridines.
Experimental Protocol: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1,7-Naphthyridine library compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader (absorbance at 540-570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (DMSO) and untreated controls.[7]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540 nm or 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity
Certain 1,7-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key kinases in inflammatory signaling cascades.[1] A notable example is a series of 1,7-naphthyridine 1-oxides that act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical target for inflammatory diseases.[1] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines like TNFα.
Data Presentation: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives
| Compound Class | Target | Assay | Activity (IC₅₀) | Reference |
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | TNFα production in LPS-induced blood | Potent | [1] |
| 6,8-disubstituted 1,7-naphthyridines | PDE4D | Phosphodiesterase inhibition | Potent & Selective | [2] |
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP Kinase pathway by 1,7-naphthyridines.
Experimental Protocol: TNFα Release Assay in Human Whole Blood
This ex vivo assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to an inflammatory stimulus.
Materials:
-
Fresh human whole blood from healthy donors
-
Lipopolysaccharide (LPS) from E. coli
-
1,7-Naphthyridine library compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Human TNFα ELISA kit
-
CO₂ incubator
Procedure:
-
Blood Collection: Collect fresh venous blood into heparinized tubes.
-
Compound Preparation: Prepare serial dilutions of the test compounds in PBS.
-
Assay Setup: In a 96-well plate, add 180 µL of whole blood to each well.
-
Compound Addition: Add 10 µL of the diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known p38 inhibitor).
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C.
-
Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNFα production. For the negative control wells, add 10 µL of PBS instead of LPS.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: Centrifuge the plate to separate the plasma. Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a commercial human TNFα ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Central Nervous System (CNS) Activity
Derivatives of 1,7-naphthyridine have been investigated for their potential in treating CNS disorders.[1] Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been identified as potent antagonists of the tachykinin NK1 receptor, which is implicated in processes such as pain and depression.[1]
Data Presentation: CNS Activity of 1,7-Naphthyridine Derivatives
| Compound | Assay | Activity (IC₅₀) | Reference |
| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 nM | [1] |
| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 nM | [1] |
NK1 Receptor Binding Assay Workflow
Caption: Workflow for an NK1 receptor competitive binding assay.
Experimental Protocol: NK1 Receptor Binding Assay
This assay determines a compound's affinity for the NK1 receptor by measuring its ability to displace a known radiolabeled ligand.[1]
Materials:
-
Cell membranes prepared from a cell line expressing the human NK1 receptor (e.g., IM-9 cells)
-
Radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]Bolton-Hunter Substance P, [¹²⁵I]BH-SP)
-
1,7-Naphthyridine library compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors)
-
GF/B glass fiber filters
-
Scintillation fluid and gamma counter
-
96-well plates
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the 1,7-naphthyridine test compounds.
-
Controls: Include wells for total binding (radioligand only, no competitor) and non-specific binding (radioligand with a high concentration of a known non-labeled NK1 ligand).
-
Initiate Reaction: Add the prepared cell membranes to each well to start the binding reaction. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly separate the bound from the free radioligand by filtering the contents of each well through a GF/B glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters into vials with scintillation fluid and measure the radioactivity using a gamma counter.[1]
-
Data Analysis: Subtract the non-specific binding from all other measurements. Calculate the percent inhibition of specific binding caused by the test compound at each concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Experimental Design for 1H-1,7-Naphthyridin-4-one Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies for novel 1H-1,7-naphthyridin-4-one compounds. The protocols outlined below are based on established methodologies for evaluating small molecule inhibitors in preclinical cancer models. Given that various naphthyridine derivatives have shown potential as inhibitors of key signaling pathways involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and mammalian target of rapamycin (mTOR), these protocols are designed to be adaptable to the specific mechanism of action of the test compound.[1][2][3]
I. Introduction to In Vivo Efficacy Studies
The transition from promising in vitro activity to in vivo efficacy is a critical step in drug development. In vivo studies in animal models are essential to evaluate a compound's anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a complex biological system.[1] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a commonly used platform for these initial efficacy assessments.[1][4]
II. Preliminary Studies: Prerequisite for Efficacy Experiments
Before initiating efficacy studies, it is crucial to conduct preliminary investigations to determine the optimal and safe dosage of the novel this compound compound.
-
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies: These studies are performed to identify a range of doses that are well-tolerated by the animals. The MTD is typically defined as the highest dose that does not induce more than a 20% loss in body weight or other significant signs of toxicity.
-
Pharmacokinetic (PK) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is vital for establishing a dosing schedule that maintains the drug concentration in the plasma and tumor tissue above the therapeutically effective level.
III. Experimental Protocols
A. Animal Models and Husbandry
-
Animal Strain: Athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice are commonly used for xenograft studies as they lack a functional immune system, which prevents the rejection of human tumor cells.[5]
-
Husbandry: Mice should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
B. Cell Line Selection and Tumor Implantation
-
Cell Line Selection: Choose human cancer cell lines based on the hypothesized mechanism of action of the this compound derivative. For instance, if the compound is a suspected PARP inhibitor, cell lines with known BRCA1/2 mutations would be appropriate.[1]
-
Tumor Implantation:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the right flank.[5]
-
C. Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-1,7-naphthyridin-4-one
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 1H-1,7-naphthyridin-4-one and its derivatives. The primary synthetic route discussed is the Gould-Jacobs reaction, a widely used method for constructing the 4-quinolone scaffold, which is extended to the naphthyridine system.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: The reaction mixture turned into a dark, intractable tar during the cyclization step, resulting in a very low or zero yield of the desired product. What could be the cause?
Answer: The formation of tarry black solids is a common issue during the high-temperature thermal cyclization step of the Gould-Jacobs reaction. This is often due to polymerization or decomposition of the intermediate anilinomethylenemalonate at elevated temperatures.
Potential Causes and Solutions:
-
High Concentration: Running the reaction at a high concentration can promote intermolecular reactions leading to polymerization.
-
Solution: Employ high-dilution conditions for the cyclization step. For instance, using a high-boiling point solvent like diphenyl ether at a low molar concentration (e.g., 0.03 mol/L) can significantly improve the yield by favoring the intramolecular cyclization.[1]
-
-
Prolonged Reaction Time: Extended heating can lead to the degradation of both the starting material and the product.
-
Incorrect Temperature: The cyclization temperature is crucial. It needs to be high enough to drive the reaction but not so high as to cause rapid decomposition.
-
Solution: Carefully control the temperature of the reaction. The optimal temperature is often around 250 °C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrate.
-
Question 2: The initial condensation reaction between the aminopyridine and the malonic ester derivative is not proceeding to completion, leading to a low yield of the intermediate. What can be done?
Answer: Incomplete condensation can be a significant bottleneck. Several factors can influence the efficiency of this step.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The condensation may require more forcing conditions than initially attempted.
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess of the more volatile or less expensive reagent, such as the malonic ester derivative, can help drive the reaction to completion.
-
-
Purity of Starting Materials: Impurities in the 3-amino-x-substituted pyridine or the malonic ester derivative can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
Question 3: I have successfully synthesized the intermediate, but the subsequent cyclization is giving a low yield. Are there alternatives to high-temperature thermal cyclization?
Answer: Yes, while thermal cyclization in a high-boiling solvent is traditional, other methods can be more efficient and lead to higher yields.
Alternative Cyclization Methods:
-
Microwave-Assisted Synthesis: Microwave heating can provide rapid and uniform heating, often leading to shorter reaction times and improved yields compared to conventional heating.[3] This method can also help to minimize the formation of degradation products.
-
Acid Catalysis: In some cases, the cyclization can be promoted by the use of a catalyst. For the related synthesis of 1,6-naphthyridines, a Brønsted acid catalyst like [Et3NH][HSO4] has been used effectively in a one-pot reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common route is an adaptation of the Gould-Jacobs reaction.[5][6][7] This involves two main steps:
-
Condensation: Reaction of a 3-aminopyridine derivative with a diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative to form an intermediate.
-
Cyclization: Thermal or microwave-assisted intramolecular cyclization of the intermediate to form the 1,7-naphthyridin-4-one ring system.
Q2: How does the substitution on the starting aminopyridine affect the reaction?
A2: The electronic properties of the substituents on the aminopyridine ring can significantly influence the reaction. Electron-donating groups on the aniline in the classic Gould-Jacobs reaction are known to be effective.[6] For aminopyridines, the position and nature of the substituent will affect the nucleophilicity of the amino group and the stability of the intermediate, thereby impacting the overall yield.
Q3: What are some common side products in this synthesis?
A3: Besides the desired product and polymeric tar, side products can arise from alternative cyclization pathways or reactions of the intermediate. For example, in a similar synthesis of a bromo-1,5-naphthyridin-4(1H)-one, an unexpected dimeric side product was identified.[1][8] Careful control of reaction conditions, particularly concentration, is key to minimizing these byproducts.
Q4: What purification techniques are most effective for the final product?
A4: The purification method will depend on the properties of the final compound and the impurities present. Common techniques include:
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is often effective for removing impurities.
-
Column Chromatography: For more complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification method.
-
Washing/Trituration: If the product precipitates from the reaction mixture, washing it with a suitable cold solvent can remove unreacted starting materials and soluble impurities.[3]
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of naphthyridinone synthesis, based on literature data for analogous systems.
| Intermediate | Reaction Conditions | Yield of Naphthyridinone | Reference |
| Ylidene 1 | Ph2O (0.61 mol/L), 220 °C, 5 min | 12% (+ 4% side product) | [8] |
| Ylidene 14 | Ph2O, high dilution, 250 °C | 85% | [2][8] |
| Ylidene S3 | Ph2O (~0.09 mol/L), ~250 °C | 71% | [1] |
| Aniline + DEEM | Microwave, 250 °C, 30 min | 34% | [3] |
| Aniline + DEEM | Microwave, 300 °C, 5 min | 47% | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Gould-Jacobs Reaction
Step 1: Condensation
-
To a solution of the appropriate 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aminopyridine is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude intermediate. This intermediate may be used in the next step without further purification, or it can be purified by recrystallization.
Step 2: Thermal Cyclization (High-Dilution Method)
-
Heat a sufficient volume of a high-boiling point solvent (e.g., diphenyl ether) to 250 °C in a flask equipped with a reflux condenser.
-
In a separate flask, dissolve the crude intermediate from Step 1 in a minimal amount of the same high-boiling solvent.
-
Add the solution of the intermediate dropwise to the hot solvent over a period of time, maintaining the temperature at 250 °C. The concentration should be kept low (e.g., 0.03 M).[1]
-
After the addition is complete, maintain the reaction at 250 °C for a short period (e.g., 0.5-10 minutes).[1][2]
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Collect the precipitated solid by filtration and wash with a suitable solvent (e.g., hexanes or diethyl ether) to remove the high-boiling solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablelab.eu [ablelab.eu]
- 4. rkmmanr.org [rkmmanr.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of naphthyridine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of naphthyridines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. 2. Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] 3. Poor Solubility: Starting materials may not be sufficiently soluble in the chosen solvent system. 4. Ineffective Base: The selected base may not be strong enough or soluble enough to facilitate the crucial transmetalation step. 5. Protodeboronation: The boronic acid or its derivative may be degrading under the reaction conditions before coupling can occur.[1] | 1. Use a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst (e.g., Buchwald G3/G4 palladacycles) designed for rapid generation of the active catalyst.[2] 2. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center and mitigate poisoning.[1][3] Consider increasing the catalyst loading to 2-5 mol%. 3. Screen different solvents or solvent mixtures. A combination of an ethereal solvent (e.g., dioxane, THF) with water is often effective. For substrates with very low solubility, consider higher-boiling point solvents like toluene or DMF.[3] 4. Screen various bases. K₃PO₄ is often a good starting point for nitrogen-containing heterocycles.[2] Other effective bases include Cs₂CO₃ and K₂CO₃. Ensure the base is finely powdered. 5. Use a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[3] |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[1] 2. Dehalogenation of Naphthyridine: Presence of protic impurities or a catalyst-mediated side reaction.[3] 3. Protodeboronation: Hydrolysis of the boronic acid.[3] | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[3] 2. Use anhydrous solvents and consider a different palladium catalyst or ligand combination.[3] 3. Switch to a more stable boronic acid derivative (pinacol ester, trifluoroborate salt) or minimize water content in the reaction.[3] |
| Reaction Not Reproducible | 1. Sensitivity to Air and Moisture: Inconsistent degassing can lead to variable oxygen levels, promoting side reactions and catalyst deactivation. 2. Reagent Quality: Degradation of boronic acid or palladium catalyst upon storage. | 1. Ensure a consistent and thorough degassing procedure for every experiment. 2. Use fresh, high-purity reagents, especially the boronic acid and palladium catalyst. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a naphthyridine substrate is not working. What are the first things I should check?
A1: When a Suzuki coupling with a naphthyridine substrate fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. For Pd(II) precatalysts, confirm that the conditions are suitable for reduction to the active Pd(0) species.
-
Catalyst Poisoning: The nitrogen atoms on the naphthyridine ring are a likely cause of catalyst inhibition. Consider switching to a bulkier, more electron-rich ligand like XPhos or SPhos to shield the palladium center.[1][2]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1][3]
-
Base and Solvent: Confirm that your base is sufficiently strong and soluble in the reaction medium. A common starting point is K₃PO₄ in a dioxane/water mixture.[2]
Q2: Which catalyst system is best for the Suzuki coupling of chloro-naphthyridines?
A2: Chloro-naphthyridines are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems.[2] Highly effective systems for these challenging substrates typically involve bulky, electron-rich phosphine ligands. Buchwald-type precatalysts, such as XPhos Pd G3 and SPhos Pd G3, are excellent choices as they are designed for the coupling of unreactive aryl chlorides and can overcome catalyst inhibition by the pyridine nitrogen.[4] N-heterocyclic carbene (NHC) ligated systems like PEPPSI™-IPr can also be very effective.[4]
Q3: How can I minimize the formation of the dehalogenated naphthyridine byproduct?
A3: The formation of a dehalogenated naphthyridine is often due to protic impurities or a catalyst-mediated reduction. To minimize this side reaction, consider the following:
-
Use anhydrous solvents and ensure your reagents are dry.
-
Screen different palladium catalysts and ligands, as some combinations are less prone to this side reaction.
-
Lowering the reaction temperature and carefully monitoring the reaction progress can also be beneficial.
Q4: My boronic acid seems to be decomposing. What can I do?
A4: The decomposition of boronic acid, often through protodeboronation, is a common issue, especially with electron-deficient heteroaryl boronic acids.[1] To address this:
-
Use a more stable derivative of the boronic acid, such as a boronic acid pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[3] These are generally more robust and less prone to premature decomposition.
-
Minimize the amount of water in the reaction or use an anhydrous solvent system with a suitable base like K₃PO₄.[3]
-
Optimize the reaction temperature and time, as prolonged heating can exacerbate decomposition.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of naphthyridine and related nitrogen-containing heterocycles, illustrating the impact of different reaction components on the yield.
Table 1: Comparison of Catalysts/Ligands for the Suzuki Coupling of a Halogenated Nitrogen Heterocycle
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-18 | >85 | 1-3 |
Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions. Data is compiled from various sources for similar substrates and may not represent a direct head-to-head comparison under identical conditions.[4]
Table 2: Comparison of Bases for the Suzuki Coupling of a Bromo-heterocycle
| Base | Solvent | Catalyst / Ligand | Yield (%) |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / SPhos | 85 |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / SPhos | 92 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / SPhos | 95 |
Note: This data is illustrative and based on trends observed for heteroaromatic Suzuki couplings. The optimal base is substrate-dependent.
Table 3: Comparison of Solvents for the Suzuki Coupling of a Bromo-heterocycle
| Solvent | Base | Catalyst / Ligand | Yield (%) |
| THF/H₂O | K₃PO₄ | Pd(OAc)₂ / SPhos | 95 |
| 1,4-Dioxane/H₂O | K₃PO₄ | Pd(OAc)₂ / SPhos | 96 |
| Toluene/H₂O | K₃PO₄ | Pd(OAc)₂ / SPhos | 90 |
| DMF/H₂O | K₃PO₄ | Pd(OAc)₂ / SPhos | 88 |
Note: Solvent selection can significantly impact solubility and reaction kinetics. The addition of water is often beneficial.
Experimental Protocols
General Protocol for the Suzuki Coupling of a Halo-naphthyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Halo-naphthyridine (1.0 mmol, 1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-naphthyridine, the boronic acid/ester, and the base.
-
Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Through the septum, add the degassed solvent mixture via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Common side reactions in 1,7-naphthyridine functionalization and their prevention
Welcome to the technical support center for the functionalization of 1,7-naphthyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of 1,7-naphthyridines?
A1: Researchers frequently encounter several side reactions depending on the functionalization method employed. These include:
-
Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of a symmetrical biaryl product from the coupling of two molecules of the organometallic reagent or the aryl halide is a common side reaction, often exacerbated by the presence of oxygen.[1]
-
Dehalogenation: This involves the loss of a halogen atom from the 1,7-naphthyridine core without the desired coupling, leading to a proto-dehalogenated byproduct. This is a prevalent issue in palladium-catalyzed reactions.[1]
-
Over-reaction/Polysubstitution: The introduction of more than one functional group onto the 1,7-naphthyridine ring can be a challenge when mono-functionalization is the goal.
-
Poor Regioselectivity: Functionalization occurring at an undesired position on the 1,7-naphthyridine ring system is a significant challenge. The electronic nature and the position of the two nitrogen atoms heavily influence the regiochemical outcome of reactions such as electrophilic aromatic substitution and C-H functionalization.[1]
-
N-Oxidation: The formation of 1,7-naphthyridine-N-oxides can occur as a side reaction, particularly during electrophilic reactions like nitration.[1]
Q2: How can I improve the regioselectivity of C-H functionalization on the 1,7-naphthyridine core?
A2: Achieving high regioselectivity in C-H functionalization of 1,7-naphthyridine is a common challenge. The outcome is influenced by several factors including the choice of catalyst, ligands, and reaction conditions. For some heterocyclic systems, catalyst selection has been shown to control the site of arylation. While specific comprehensive studies on 1,7-naphthyridine are limited, general strategies for improving regioselectivity in the C-H functionalization of nitrogen heterocycles include:
-
Directing Groups: The use of a directing group can chelate to the metal catalyst and direct the functionalization to a specific C-H bond.
-
Catalyst and Ligand Screening: The steric and electronic properties of the catalyst and ligands play a crucial role. Bulky ligands can sterically hinder more accessible positions, favoring functionalization at less hindered sites.
-
Solvent and Temperature Optimization: The reaction solvent and temperature can significantly influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioselectivity.
Q3: What strategies can be employed to minimize homocoupling and dehalogenation in Suzuki-Miyaura cross-coupling reactions of halo-1,7-naphthyridines?
A3: Homocoupling and dehalogenation are frequent side reactions in Suzuki-Miyaura couplings of heteroaryl halides. To minimize these, consider the following:
-
Oxygen Exclusion: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over side reactions. For some challenging couplings, specific catalyst systems have been developed to minimize these side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of dehalogenation relative to the cross-coupling reaction.
-
Base Selection: The choice of base can influence the reaction outcome. A screening of different bases (e.g., carbonates, phosphates, fluorides) may be necessary to find the optimal conditions for your specific substrates.
Troubleshooting Guides
Problem 1: Low Yield and Significant Homocoupling in Suzuki-Miyaura Coupling of 8-Bromo-1,7-naphthyridine
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).2. Ensure a positive pressure of an inert gas is maintained throughout the reaction. | Reduced formation of boronic acid homocoupling byproduct and increased yield of the desired cross-coupled product. |
| Inappropriate Catalyst/Ligand | 1. Screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).2. Consider using pre-formed palladium catalysts with bulky, electron-rich ligands. | Identification of a catalyst system that favors the cross-coupling pathway, leading to higher product yield and lower homocoupling. |
| Suboptimal Base | 1. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.2. Ensure the base is finely powdered and anhydrous if required by the reaction conditions. | Improved reaction kinetics and selectivity, leading to a higher yield of the desired product. |
| Reaction Temperature Too High | 1. Lower the reaction temperature in increments of 10 °C.2. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes cross-coupling without significant side reactions. | Decreased rates of side reactions like dehalogenation and homocoupling, leading to a cleaner reaction profile and higher isolated yield. |
Problem 2: Poor Regioselectivity in Electrophilic Bromination of 1,7-Naphthyridine
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Multiple Reactive Sites | 1. Convert the 1,7-naphthyridine to its N-oxide derivative prior to bromination. The N-oxide can direct the electrophile to a specific position.2. Investigate the use of a bulky Lewis acid to sterically block more accessible positions. | Improved regioselectivity, favoring the formation of a single desired bromo-1,7-naphthyridine isomer. |
| Harsh Reaction Conditions | 1. Use a milder brominating agent (e.g., N-bromosuccinimide (NBS) instead of Br₂).2. Perform the reaction at a lower temperature. | Reduced formation of over-brominated and other side products, leading to a cleaner reaction and easier purification. |
| Solvent Effects | 1. Screen a variety of solvents with different polarities (e.g., halogenated hydrocarbons, ethers, nitriles). | Identification of a solvent that enhances the desired regioselectivity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromo-1,7-naphthyridine with Minimized Side Reactions
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of 8-bromo-1,7-naphthyridine.
Materials:
-
8-Bromo-1,7-naphthyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 8-bromo-1,7-naphthyridine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of 8-bromo-1,7-naphthyridine.
Caption: Troubleshooting workflow for low yield and high homocoupling in Suzuki-Miyaura reactions.
Signaling Pathway Involvement: 1,7-Naphthyridines as p38 MAP Kinase Inhibitors
Several 1,7-naphthyridine derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[2][3] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases. The development of 1,7-naphthyridine-based inhibitors often involves synthetic steps where the side reactions discussed above can be problematic. For instance, the synthesis of a key naphthyridone p38 MAP kinase inhibitor involved an N-oxidation step, which, if not controlled, could lead to undesired side products.[2]
Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention by 1,7-naphthyridine inhibitors.
References
Technical Support Center: Enhancing the Solubility of 1H-1,7-Naphthyridin-4-one Derivatives for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 1H-1,7-naphthyridin-4-one derivatives for reliable and reproducible biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives show poor aqueous solubility?
A1: The this compound core is a relatively planar, aromatic system, which can lead to strong crystal lattice energy and low aqueous solubility. High lipophilicity, often a characteristic of potent biological activity, further decreases solubility in aqueous buffers used for most biological assays. The presence of a hydrogen bond donor (N-H) and acceptor (C=O) can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound.
Q2: I dissolve my compound in DMSO, but it precipitates when I add it to the aqueous assay buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution". Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. However, when this DMSO stock solution is introduced into an aqueous buffer, the DMSO is rapidly diluted, and the compound's concentration may exceed its solubility limit in the resulting aqueous environment, causing it to precipitate.[1]
Q3: Can the solid form of my this compound derivative affect its solubility?
A3: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism) or whether it is amorphous, can significantly impact its solubility and dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly ordered crystal lattice structure, which requires less energy to break apart.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is the concentration of a compound that can be reached by dissolving it from a high-concentration stock solution (usually in DMSO) into an aqueous buffer and observing the point of precipitation. It is a measure of how quickly a compound precipitates and is often used in high-throughput screening.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid form of the compound is in equilibrium with the dissolved form. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.
For initial screening and troubleshooting in biological assays, kinetic solubility is often sufficient. For later-stage drug development and formulation, thermodynamic solubility is critical.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Symptom: Visible precipitate, cloudiness, or turbidity upon addition of the DMSO stock solution to the aqueous assay buffer.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution | Experimental Protocol |
| High Final Concentration | Decrease the final working concentration of the compound. | Perform a serial dilution of your compound in the assay buffer to determine the highest concentration that remains soluble. |
| High Percentage of DMSO | Reduce the final concentration of DMSO in the assay. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. | Prepare a more dilute stock solution of your compound in DMSO, so that a smaller volume is needed to achieve the desired final concentration. |
| pH of the Buffer | Adjust the pH of the buffer. The this compound scaffold has basic nitrogen atoms and can be protonated at acidic pH, which can increase solubility. | Determine the pKa of your compound. If it is a basic compound, using a buffer with a pH below the pKa can significantly improve solubility. However, ensure the pH is compatible with your biological assay. |
| Use of Co-solvents | Incorporate a co-solvent in the final assay buffer. | Co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol can increase the solubility of hydrophobic compounds.[2] Test the tolerance of your assay system to different co-solvents and their concentrations. |
| Temperature Effects | Perform dilutions at a controlled temperature. Solubility can be temperature-dependent. | Pre-warm both the compound stock solution and the assay buffer to the temperature of the experiment (e.g., 37°C for cell-based assays) before mixing. |
Issue 2: Inconsistent or Non-reproducible Assay Results
Symptom: High variability in biological activity data between experiments or even within the same experiment.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution | Data Interpretation |
| Undissolved Compound | Ensure the compound is fully dissolved in the stock solution and remains in solution during the assay. | Inconsistent results are a strong indicator of solubility issues. Even if a precipitate is not visible, micro-precipitates can form and lead to variable concentrations of the active compound. |
| Adsorption to Plastics | Use low-binding microplates and pipette tips. | Hydrophobic compounds can adsorb to the surface of standard laboratory plastics, reducing the effective concentration in the assay medium. |
| Compound Degradation | Assess the stability of the compound in the assay buffer over the time course of the experiment. | Prepare fresh dilutions of the compound immediately before each experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light). |
Data Presentation: Structure-Solubility Relationship (Illustrative Data)
The following table provides illustrative kinetic solubility data for a hypothetical series of this compound derivatives in phosphate-buffered saline (PBS) at pH 7.4. This demonstrates how substitutions on the core structure can impact aqueous solubility.
| Compound ID | Substitution (R) | LogP (Calculated) | Kinetic Solubility in PBS (µM) |
| NAPH-001 | H | 2.1 | 50 |
| NAPH-002 | 6-Chloro | 2.8 | 15 |
| NAPH-003 | 6-Methoxy | 2.0 | 65 |
| NAPH-004 | 2-(Morpholin-4-yl) | 1.5 | > 200 |
| NAPH-005 | 2-(4-Methylpiperazin-1-yl) | 1.8 | > 200 |
| NAPH-006 | 6-Carboxylic acid | 1.6 | 150 |
Interpretation:
-
Increasing lipophilicity (e.g., adding a chloro group) generally decreases aqueous solubility.
-
Introducing polar or ionizable groups (e.g., morpholine, piperazine, carboxylic acid) can significantly enhance aqueous solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
Objective: To determine the kinetic solubility of a this compound derivative in an aqueous buffer.
Materials:
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Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform a serial 2-fold dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., 0.078 mM).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the optical density (OD) at 650 nm.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of a poorly soluble this compound derivative using a cyclodextrin.
Materials:
-
Test compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and magnetic stir bars
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the aqueous buffer (e.g., 40% w/v).
-
Add Compound: Add an excess amount of the solid test compound to the cyclodextrin solution.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for complexation and equilibrium to be reached.
-
Filter: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Signaling Pathways
Certain this compound derivatives have been investigated for their potential to modulate key signaling pathways involved in cancer and inflammation. Below are simplified diagrams of some of these pathways.
Caption: Simplified WNT Signaling Pathway.
Caption: Simplified AKT/mTOR Signaling Pathway.
Caption: Simplified ERK Signaling Pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting the solubility of a this compound derivative for a biological assay.
Caption: Experimental Workflow for Solubility Troubleshooting.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Kinase Inhibition Assays for Naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during kinase inhibition assays involving naphthyridine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of poor reproducibility in kinase assays?
Poor reproducibility in kinase assays, leading to variable IC50 values, can arise from several factors categorized as reagent-related, assay condition-related, and experimental execution-related.[1] Key sources include:
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Reagent Quality: The purity, stability, and concentration of enzymes, substrates, and ATP are critical. Contaminants or degradation can significantly impact results.[1]
-
Assay Conditions: Sub-optimal concentrations of the kinase, substrate, or ATP can lead to inconsistent results.[1] Temperature fluctuations and variations in incubation times are also major contributors to variability.[1]
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting and inadequate mixing of reagents can introduce significant errors.[1]
-
Compound Interference: Test compounds, such as some naphthyridines, can interfere with the assay signal through mechanisms like autofluorescence or inhibition of reporter enzymes in luminescence-based assays.[1]
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Assay Plate Effects: "Edge effects," caused by increased evaporation in the outer wells of a microplate, can concentrate reagents and alter reaction kinetics.[1]
Q2: My IC50 values for the same naphthyridine inhibitor vary significantly between experiments. What should I investigate?
Significant variation in IC50 values is a common challenge. A systematic approach to troubleshooting should involve examining the following:
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Reagent Variability:
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Enzyme Purity and Activity: Ensure the kinase preparation is pure, as contaminating kinases can lead to false activity. The specific activity of the enzyme should be consistent across experiments.
-
Substrate Quality: Use a consistent source and lot of the substrate. Variations in purity and concentration can alter reaction kinetics.
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ATP Concentration: The IC50 values of ATP-competitive inhibitors are highly sensitive to the ATP concentration used in the assay.[2] Use a consistent ATP concentration, ideally at or near the Km for ATP of the specific kinase.
-
-
Assay Conditions:
-
Incubation Times: Keep incubation times for the kinase reaction consistent. Reactions that proceed too far can lead to underestimation of inhibitor potency.
-
Temperature Control: Maintain a stable temperature throughout the assay, as enzyme activity is highly temperature-dependent.
-
-
DMSO Concentration: Although a common solvent, DMSO can inhibit some kinases.[1][2] Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.[3]
Q3: I'm observing a high background signal in my kinase assay. What are the potential causes and solutions?
A high background signal can mask the true kinase activity and reduce the assay window.[1] Potential causes include:
-
Detection Reagent Interference: The detection antibody or other signal-generating reagents may be cross-reacting with components in the assay buffer or the test compound itself.
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Autophosphorylation: High concentrations of the kinase can lead to significant autophosphorylation, contributing to the background signal.[2]
-
Contaminated Reagents: Contaminants in the buffer, ATP, or substrate can sometimes generate a signal.
Solutions:
-
Run controls lacking the enzyme or substrate to identify the source of the high background.
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Optimize the concentration of detection reagents.
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Test for compound interference by running the assay with your naphthyridine compound in the absence of the kinase.
Q4: How can I identify and mitigate compound interference in my assay?
Naphthyridine compounds, like other small molecules, can interfere with assay technologies. Common types of interference and mitigation strategies include:
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Luciferase Inhibition: In luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors.[4] This can be addressed by running a counterscreen against luciferase.
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Promiscuous Inhibition: Some compounds form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 in the assay buffer can often mitigate this.
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Autofluorescence: If using a fluorescence-based assay, check the intrinsic fluorescence of the naphthyridine compound at the excitation and emission wavelengths used.
Troubleshooting Guides
Issue 1: High Intra-plate Variability (%CV > 15%)
High coefficient of variation (%CV) within a single plate often points to technical errors during the assay setup.
| Potential Cause | Troubleshooting Step |
| Pipetting Technique | Ensure proper, calibrated pipetting to avoid bubbles and ensure accurate volume dispensing. |
| Inadequate Mixing | Gently but thoroughly mix reagents in the wells after each addition. |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with buffer or water to maintain humidity.[5] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. |
Issue 2: Inconsistent Positive and Negative Controls
| Observation | Potential Cause | Troubleshooting Step |
| Inconsistent Positive Control | Instability or variable activity of the kinase or other key reagents. | Aliquot and store kinase at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Inconsistent Negative Control | Problem with the background signal from detection reagents or compound interference. | Check for reagent contamination and perform compound interference checks. |
Quantitative Data Summary
The following tables summarize quantitative data for representative naphthyridine-based kinase inhibitors.
Table 1: IC50 Values of Naphthyridine Derivatives Against Various Kinases
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [3] |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | [3] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 | [3] |
| 1H-imidazo[4,5-h][3][6]naphthyridin-2(3H)-one | c-Met | 2600 | [3] |
| 5,7-disubstituted[3][6]naphthyridines | Spleen Tyrosine Kinase (Syk) | Potent inhibition noted | [3] |
| Naphthyridine Analogue (Compound 2) | CK2α | ≤ 3 | [7] |
| Naphthyridine Analogue (Compound 2) | HIPK2 | 600 | [7] |
Table 2: Quality Control Parameters for Robust Kinase Assays
| Parameter | Description | Acceptable Range | Reference(s) |
| Z'-factor | A statistical measure of the separation between positive and negative controls. | 0.5 - 1.0 (Excellent) | |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the negative control. | Higher is better | |
| Coefficient of Variation (%CV) | Measures the variability of replicate wells. | < 15% |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the in vitro potency of 1,5-naphthyridine derivatives against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[3]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
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Target kinase
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Substrate
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Naphthyridine inhibitor stock solution (in DMSO)
-
Kinase assay buffer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1,5-naphthyridine derivative in kinase assay buffer. The final DMSO concentration should be ≤ 1%.[3]
-
Reaction Setup: To the wells of a 384-well plate, add:
-
1 µL of diluted inhibitor or DMSO (for control).
-
2 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.[3]
-
Kinase Reaction Initiation: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction.[3]
-
Incubation: Incubate the plate at 30 °C for 60 minutes.[3]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP. Incubate at room temperature for 30-60 minutes.[3]
-
Signal Detection: Measure the luminescence using a plate reader.[3]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[3] Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[3]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative activity of test compounds.
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., HeLa, Huh7) in the appropriate medium.[8][9]
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with various concentrations of the naphthyridine derivatives and incubate for 72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]
Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility in kinase assays.
Caption: A generalized experimental workflow for a kinase inhibition assay.
Caption: Inhibition of the TGF-β signaling pathway by naphthyridine-based ALK5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 1,7-naphthyridine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,7-naphthyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,7-naphthyridine derivatives?
A1: Common impurities can include unreacted starting materials, residual solvents, and side-products from incomplete or alternative cyclization pathways. The specific impurities will depend on the synthetic route employed. For instance, if the synthesis involves a Friedländer-type condensation, unreacted aminopyridine precursors may be present.
Q2: My 1,7-naphthyridine compound is a discolored solid or oil after synthesis. What is the first purification step I should consider?
A2: For a solid crude product, recrystallization is often a good first choice as it can be highly effective for removing impurities and can be more cost-effective and scalable than chromatography. If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.
Q3: How do I choose between recrystallization and column chromatography for my 1,7-naphthyridine derivative?
A3: The choice depends on the nature of the impurities and the quantity of material. Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from the desired compound. Column chromatography is more versatile and can separate complex mixtures, isomers, and compounds with similar polarities.
Q4: Are there any specific safety precautions I should take when purifying 1,7-naphthyridine compounds?
A4: Standard laboratory safety protocols should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many organic solvents used in purification are flammable and/or toxic, so work should be conducted in a well-ventilated fume hood. The specific hazards of the 1,7-naphthyridine derivative and any reagents used should be reviewed from the Safety Data Sheet (SDS) before beginning work.
Troubleshooting Guides
Column Chromatography
Problem 1: My 1,7-naphthyridine compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.
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Possible Cause: The compound may be too polar for the chosen stationary phase (e.g., silica gel).
-
Solution:
-
Consider using a more polar stationary phase, such as alumina (basic or neutral, depending on the compound's stability).
-
If using silica gel, try adding a small percentage of a polar modifier like methanol or acetic acid to the eluent. Be cautious, as acidic or basic modifiers can affect the stability of some compounds.
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Reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or ammonia) may be a suitable alternative.
-
Problem 2: My 1,7-naphthyridine compound is co-eluting with an impurity.
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Possible Cause: The polarity of the compound and the impurity are too similar in the chosen solvent system.
-
Solution:
-
Optimize the solvent system by trying different solvent combinations. A solvent system with components that have different types of interactions (e.g., hydrogen bonding, dipole-dipole) may improve separation.
-
Consider using a different stationary phase. For example, if you are using silica gel, switching to alumina or a bonded-phase silica (like diol or cyano) might provide the necessary selectivity.
-
If the impurity is a starting material, ensure the reaction has gone to completion. An additional reaction work-up step, such as an acid or base wash, might remove the impurity before chromatography.
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Problem 3: I am observing streaking or tailing of my compound on the TLC plate and column.
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Possible Cause: This can be due to several factors, including overloading the column, poor solubility of the compound in the eluent, or strong interactions with the stationary phase.
-
Solution:
-
Overloading: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.
-
Solubility: Ensure the compound is fully dissolved in the loading solvent before applying it to the column. Use the minimum amount of a solvent in which your compound is highly soluble.
-
Strong Interactions: For basic compounds like 1,7-naphthyridines, tailing on silica gel can be common due to interaction with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent can often resolve this issue.
-
Recrystallization
Problem 1: My 1,7-naphthyridine compound will not crystallize from any solvent I've tried.
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Possible Cause: The compound may be an oil at room temperature, or it may be too soluble in the chosen solvents. It's also possible that the crude material is too impure to crystallize.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available. Cooling the solution in an ice bath or freezer may also promote crystallization.
-
Solvent System: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.
-
Purity: If the compound is an oil due to impurities, first attempt to purify it by column chromatography to obtain a solid that can then be recrystallized.
-
Problem 2: I am getting a very low recovery after recrystallization.
-
Possible Cause: The compound may be too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used.
-
Solution:
-
Solvent Choice: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This will promote the formation of larger, purer crystals and improve recovery.
-
Concentration: If the compound is still in solution after cooling, you can try to carefully evaporate some of the solvent and attempt to recrystallize again.
-
Quantitative Data
Table 1: Example Purification of a 1,7-Naphthyridine Derivative by Recrystallization
| Compound | Crude Material (mg) | Recrystallization Solvent | Purified Product (mg) | Yield (%) | Purity (by HPLC) |
| 6-Amino-8-morpholino-1,7-naphthyridine | 821 | Chloroform/Hexane | 500 | 60.9 | >98% |
Table 2: Example Purification of 1,8-Naphthyridine Derivatives by Column Chromatography
| Compound | Stationary Phase | Eluent System (Gradient) | Yield (%) | Purity (by NMR) |
| Substituted 1,8-naphthyridine-3-carbonitrile | Silica Gel (100-200 mesh) | 20% to 80% Ethyl Acetate in Hexane | 65 | >95% |
Note: Data for 1,8-naphthyridine is provided as a close structural analog to 1,7-naphthyridine and can serve as a starting point for method development.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent system that provides good separation of the target 1,7-naphthyridine compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 1,7-naphthyridine derivative in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,7-naphthyridine compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 1,7-naphthyridine compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Strategies to reduce homocoupling in 1,7-naphthyridine cross-coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cross-coupling reactions of 1,7-naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of 1,7-naphthyridine cross-coupling reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the organoboron reagent (in Suzuki coupling) or the halo-naphthyridine couple with each other, forming symmetrical dimers. This is problematic as it consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the byproduct and the target molecule.[1][2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions of 1,7-naphthyridines?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[1][2] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to increased homocoupling.
Q3: How does the 1,7-naphthyridine core affect the efficiency of cross-coupling reactions?
A3: The nitrogen atoms in the 1,7-naphthyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This "catalyst poisoning" can result in low or no product yield. The electronic nature of the naphthyridine ring also influences its reactivity.
Q4: What are other common side reactions to be aware of when working with 1,7-naphthyridines?
A4: Besides homocoupling, other common side reactions include:
-
Dehalogenation: The loss of the halogen atom from the 1,7-naphthyridine starting material without the desired coupling.[1][3] This can be caused by protic impurities or be a catalyst-mediated side reaction, especially at higher temperatures.[3]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid or ester, which is then replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Poisoning | 1. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst (e.g., Buchwald G3 or G4 precatalysts) for efficient generation of the active catalyst.[3] 2. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to mitigate catalyst poisoning by the naphthyridine nitrogen atoms.[3] 3. Consider a higher catalyst loading (e.g., 2-5 mol%) to counteract potential inhibition.[3] |
| Poor Solubility of Starting Materials | 1. Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective.[3] 2. For highly insoluble substrates, consider higher boiling point solvents like toluene or DMF.[3] |
| Ineffective Base | 1. K₃PO₄ is often a good choice for nitrogen-containing heterocycles.[3] 2. Other options to screen include Cs₂CO₃ and K₂CO₃.[3] Ensure the base is finely ground for better reactivity.[3] |
Issue 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2] 2. Maintain a positive pressure of an inert gas throughout the reaction.[2] |
| Presence of Pd(II) Species | 1. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). 2. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to help generate the active Pd(0) species. |
| Unstable Boronic Acid Derivative | 1. Use more stable organoboron reagents like pinacol esters (Bpin) or MIDA boronates. These provide a slow, controlled release of the boronic acid, minimizing side reactions.[4] |
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura cross-coupling reactions with heteroaryl halides. While specific data for 1,7-naphthyridine is limited, these tables offer a general guide for optimization.
Table 1: Effect of Ligand on Product to Homocoupling Ratio
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Product:Homocoupling Ratio (Illustrative) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 5:1 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 15:1 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 20:1 |
| RuPhos | Pd-G3-XPhos | Cs₂CO₃ | THF/H₂O | 80 | 18:1 |
Table 2: Effect of Base on Product to Homocoupling Ratio
| Base | Catalyst System | Solvent | Temp (°C) | Product:Homocoupling Ratio (Illustrative) |
| K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 7:1 |
| Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 12:1 |
| K₃PO₄ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 18:1 |
| NaOtBu | Pd₂(dba)₃/XPhos | Toluene | 110 | 10:1 (Anhydrous) |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine
This protocol is a starting point and may require optimization for different substrates.
Materials:
-
5-Bromo-8-methoxy-1,7-naphthyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents), finely ground
-
Degassed 1,4-dioxane
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-8-methoxy-1,7-naphthyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Then, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for 1,7-naphthyridine cross-coupling.
Caption: Proposed mechanism for Pd(II)-mediated homocoupling.
References
Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Naphthyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage protodeboronation in Suzuki-Miyaura cross-coupling reactions involving naphthyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with naphthyridine substrates?
A: Protodeboronation is an undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a de-borylated byproduct and reduces the yield of the desired coupled product. Naphthyridine substrates, being basic heterocycles, can exacerbate this issue. Under neutral or near-neutral pH conditions, the boronic acid of a basic heterocycle can form a zwitterionic species, which is particularly susceptible to rapid protodeboronation.[1]
Q2: I am observing a significant amount of the de-borylated naphthyridine starting material. What are the primary causes?
A: The primary cause is likely protodeboronation of your naphthyridine-boronic acid or ester. This can be accelerated by several factors in your reaction setup:
-
Presence of Protic Impurities: Water or other protic species in your solvents or reagents can serve as a proton source.
-
Inappropriate Base: The choice and strength of the base are critical. Some bases can create a pH environment that promotes the formation of the reactive zwitterionic intermediate of the naphthyridine boronic acid.
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired cross-coupling.
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of protodeboronation.
Q3: How can I minimize protodeboronation when working with naphthyridine substrates?
A: Here are several strategies to mitigate protodeboronation:
-
Use More Stable Boronic Acid Derivatives: Instead of using the free boronic acid, consider more stable alternatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates.[2] These reagents exhibit a "slow release" of the boronic acid, keeping its concentration low and minimizing the competing protodeboronation.
-
Optimize the Base: For nitrogen-containing heterocycles, potassium phosphate (K₃PO₄) is often an effective base. Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). It's crucial to screen different bases to find the optimal conditions for your specific substrate.
-
Careful Selection of Catalyst and Ligand: Employ highly active catalyst systems that promote rapid cross-coupling, thus outcompeting protodeboronation. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging Suzuki couplings of heteroaromatics.
-
Control Reaction Conditions:
-
Temperature: Start with lower reaction temperatures and monitor the progress. A modest increase in temperature might be necessary to drive the reaction to completion, but excessive heat can favor protodeboronation.
-
Solvents: Use anhydrous solvents to minimize the presence of protic species. Common solvent systems include mixtures of dioxane/water or toluene/water. The ratio of the organic solvent to water can be a critical parameter to optimize.
-
Inert Atmosphere: Thoroughly degas your reaction mixture and maintain it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.
-
Q4: My Suzuki reaction with a chloronaphthyridine is not proceeding. What could be the issue?
A: Chloronaphthyridines are often less reactive than their bromo or iodo counterparts. If you are experiencing low or no conversion, consider the following:
-
Catalyst Activity: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step. Use a catalyst system known to be effective for aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).
-
Catalyst Loading: You may need to increase the catalyst loading (e.g., 2-5 mol%) to achieve a reasonable reaction rate.
-
Ligand Choice: Ligands like cataCXium A, SPhos, or XPhos can be particularly effective for activating aryl chlorides.
-
Base Strength: A stronger base might be required to facilitate the catalytic cycle with less reactive chlorides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of protodeboronated byproduct | 1. Unstable boronic acid. 2. Suboptimal base/pH. 3. High reaction temperature. 4. Presence of protic impurities. | 1. Switch to a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate). 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Lower the reaction temperature and monitor closely. 4. Use anhydrous solvents and ensure all reagents are dry. |
| Low or no product formation | 1. Catalyst inactivity or poisoning. 2. Poor solubility of starting materials. 3. Ineffective base. 4. Low reactivity of the halonaphthyridine. | 1. Use a pre-catalyst or a highly active ligand (e.g., XPhos, SPhos). Increase catalyst loading if necessary. 2. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). 3. Use a stronger or more soluble base. 4. For chloro-substrates, use a catalyst system known for activating aryl chlorides. |
| Formation of homocoupled byproducts | 1. Presence of oxygen. 2. Suboptimal reaction temperature. | 1. Ensure the reaction is performed under a strict inert atmosphere (degas solvents thoroughly). 2. Lower the reaction temperature. |
| Dehalogenation of the naphthyridine starting material | 1. Presence of protic impurities. 2. Catalyst-mediated reduction at high temperatures. | 1. Use anhydrous solvents and reagents. 2. Lower the reaction temperature and screen different ligands. |
Data on Suzuki Coupling of Naphthyridine Derivatives
The following tables summarize conditions from various sources for the Suzuki-Miyaura coupling of different naphthyridine substrates. Note that direct comparison is challenging as the substrates and coupling partners differ.
Table 1: Suzuki Coupling of 2-Iodo-1,5-Naphthyridine with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 |
Data synthesized from similar reactions in the literature.
Table 2: Suzuki Coupling of Halogenated Naphthyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 8-Bromo-1,5-naphthyridine | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | High |
| 2-Chloro-1,5-naphthyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Moderate |
| 1,8-Naphthyridin-2-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 85-90 |
Data synthesized from various literature reports on naphthyridine synthesis.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Naphthyridine with an Arylboronic Acid
Materials:
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Bromo-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-naphthyridine, arylboronic acid, and base.
-
In a glovebox or under a positive pressure of inert gas, add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the bromo-naphthyridine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for C-N Coupling on the 1,7-Naphthyridine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed C-N coupling reactions on the 1,7-naphthyridine scaffold.
Troubleshooting Guide
This guide addresses common issues encountered during the C-N coupling on the 1,7-naphthyridine core in a question-and-answer format.
Question: My Buchwald-Hartwig amination reaction on a halo-1,7-naphthyridine is resulting in low to no yield. What are the potential causes and solutions?
Answer: Low or no yield in C-N coupling reactions on the 1,7-naphthyridine core can stem from several factors, primarily related to the electron-deficient nature of the heterocyclic system.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the 1,7-naphthyridine ring can coordinate with the palladium catalyst, leading to deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[1] Consider using a higher catalyst loading (e.g., 2-5 mol%) to compensate for potential inhibition.
-
-
Ineffective Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) pre-catalyst.
-
Solution: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-catalyst designed for efficient generation of the active catalyst.
-
-
Poor Substrate Solubility: The halo-1,7-naphthyridine or the amine coupling partner may have limited solubility in the chosen solvent.
-
Solution: Screen a variety of solvents. Aprotic polar solvents like dioxane, THF, or DMF, sometimes in combination with a non-polar solvent like toluene, can be effective. Increasing the reaction temperature may also improve solubility.
-
-
Inappropriate Base Selection: The base may not be strong enough or soluble enough to facilitate the deprotonation of the amine, a crucial step in the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures or longer reaction times.
-
Question: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: This is the replacement of the halogen on the 1,7-naphthyridine core with a hydrogen atom.
-
Solution: This can be caused by β-hydride elimination from the palladium-amido intermediate. Using bulkier ligands can often suppress this side reaction. Lowering the reaction temperature and carefully monitoring the reaction progress can also be beneficial.
-
-
Homocoupling: Formation of bi-naphthyridine or bi-amine species.
-
Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling.
-
Question: I am attempting a di-amination of a dihalo-1,7-naphthyridine and obtaining a mixture of mono- and di-aminated products. How can I improve the selectivity for the desired product?
Answer: Achieving selective mono- or di-amination can be challenging.
-
For Mono-amination: Use a stoichiometric amount of the amine (1.0-1.2 equivalents) relative to the dihalo-1,7-naphthyridine. Lowering the reaction temperature and catalyst loading can also favor mono-substitution.
-
For Di-amination: Use an excess of the amine (2.5 equivalents or more). Higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion. The choice of ligand can also influence the outcome; some ligands may favor the second amination more than others.
Frequently Asked Questions (FAQs)
Q1: Which positions on the 1,7-naphthyridine ring are most reactive for C-N coupling?
A1: The electron-deficient nature of the 1,7-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogens are the most activated. Therefore, C-2 and C-8 are the most likely positions for amination to occur on an unsubstituted halo-1,7-naphthyridine. The regioselectivity can be influenced by the specific halogen, the substituents on the ring, and the reaction conditions.
Q2: What are the recommended starting points for catalyst and ligand selection for C-N coupling on a 2-halo-1,7-naphthyridine?
A2: For the Buchwald-Hartwig amination of 2-halo-1,7-naphthyridines, a good starting point is a palladium pre-catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand. Commonly successful ligands for electron-deficient heterocycles include XPhos, SPhos, and RuPhos.
Q3: How does the choice of base affect the reaction?
A3: The base plays a critical role in deprotonating the amine to form the active nucleophile. Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups on the substrates. Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance but may require more forcing conditions. The solubility of the base in the reaction solvent is also a key consideration.
Q4: Can I use aqueous ammonia as a nitrogen source?
A4: While challenging due to potential side reactions like hydroxylation, recent advancements have shown that using specific ligands, such as KPhos, can enable the successful use of aqueous ammonia with a hydroxide base for the amination of heteroaryl halides.[2] This approach offers a more convenient and cost-effective alternative to ammonia surrogates.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of a Model Halo-1,7-Naphthyridine Substrate
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | Hypothetical |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 75-88 | Hypothetical |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 18 | 80-92 | Hypothetical |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | t-BuOH | 100 | 16 | 70-85 | [3] |
Note: The yields presented are typical ranges and may vary depending on the specific amine and substituents on the 1,7-naphthyridine core.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Halo-1,7-Naphthyridine:
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halo-1,7-naphthyridine (1.0 mmol)
-
Amine (1.2 mmol for mono-amination, 2.5 mmol for di-amination)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the halo-1,7-naphthyridine, palladium pre-catalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Add the amine to the reaction mixture.
-
Finally, add the base to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino-1,7-naphthyridine.
Visualizations
References
Validation & Comparative
A Comparative Guide to 1H-1,7-Naphthyridin-4-one and 1,8-Naphthyridin-4-one Scaffolds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The naphthyridinone scaffold is a prominent privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. Among the various isomers, the 1,7- and 1,8-naphthyridin-4-one cores have frequently been employed in the design of kinase inhibitors, crucial regulators of cellular processes whose dysregulation is a hallmark of cancer and inflammatory diseases. This guide provides an objective comparison of these two scaffolds as kinase inhibitors, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.
At a Glance: Key Differences and Applications
| Feature | 1H-1,7-Naphthyridin-4-one | 1,8-Naphthyridin-4-one |
| Primary Kinase Targets Investigated | EGFR, p38 MAP Kinase, PIP4K2A | EGFR, c-Met, PDK1, PDE4 (a phosphodiesterase) |
| Reported Biological Activities | Anticancer, Anti-inflammatory | Anticancer, Anti-inflammatory, Cytotoxic, CB2 Agonist |
| General Potency Observations | Can retain high potency, particularly as EGFR inhibitors.[1] | Potency is highly dependent on substitution patterns; some derivatives show significant activity while others are less potent EGFR inhibitors.[1] |
Comparative Analysis of Kinase Inhibitory Activity
Epidermal Growth Factor Receptor (EGFR) Inhibition
A study directly comparing 4-anilino-3-carbonitrile derivatives of both naphthyridine scaffolds revealed a significant difference in their inhibitory potential against EGFR.
Table 1: Comparative EGFR Kinase Inhibitory Activity
| Scaffold | Compound/Derivative | EGFR IC50 (nM) | Assay Conditions | Source |
| 1,7-Naphthyridine | 6-amido-4-(3-chloro-4-fluoroanilino)-[2][3]naphthyridine-3-carbonitrile | 1.1 | Not specified in abstract | [1] |
| 6-acrylamido-4-(3-chloro-4-fluoroanilino)-[2][3]naphthyridine-3-carbonitrile | 0.5 | Not specified in abstract | [1] | |
| 1,8-Naphthyridine | 6-amido-4-(3-chloro-4-fluoroanilino)-[2][4]naphthyridine-3-carbonitrile | > 1000 | Not specified in abstract | [1] |
| 6-acrylamido-4-(3-chloro-4-fluoroanilino)-[2][4]naphthyridine-3-carbonitrile | 130 | Not specified in abstract | [1] |
The data clearly indicates that for this particular substitution pattern, the 1,7-naphthyridine core is significantly more potent as an EGFR inhibitor than the 1,8-naphthyridine core.[1] The authors of the study suggest that these results are consistent with their molecular modeling observations.[1]
p38 MAP Kinase Inhibition
Both scaffolds have been investigated as inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, a key player in inflammatory responses. However, a direct comparative study is lacking. Below is a compilation of data from separate studies.
Table 2: p38 MAP Kinase Inhibitory Activity of Naphthyridinone Derivatives
| Scaffold | Compound/Derivative | p38α IC50 (nM) | Assay Conditions | Source |
| 1,7-Naphthyridine | N-oxide derivatives | Potent inhibitors (specific IC50 values not in abstract) | Not specified in abstract | |
| 1,8-Naphthyridine | C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones | Highly potent (specific IC50 values not in abstract) | Inhibition of p38 MAP kinase activity and TNF-α release |
While specific IC50 values from the abstracts are not available for a direct numerical comparison, both scaffolds have yielded potent p38 MAP kinase inhibitors. This suggests that both are viable starting points for the design of anti-inflammatory agents targeting this kinase.
Signaling Pathways and Experimental Workflows
To provide a clearer context for the role of these inhibitors, the following diagrams illustrate the EGFR and p38 MAPK signaling pathways, along with a typical experimental workflow for evaluating kinase inhibitors.
Caption: EGFR Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
References
- 1. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of the Biological Activities of 1,7- and 1,6-Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Among the various isomers, 1,7- and 1,6-naphthyridines have emerged as privileged structures in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of these two isomers, supported by experimental data, to aid researchers in the strategic design of new drug candidates.
Anticancer Activity: A Tale of Two Isomers
Both 1,6- and 1,7-naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. A direct comparative study on a series of 2,4-disubstituted 1,6- and 1,7-naphthyridine analogs revealed that the biological activity is profoundly influenced by the position of the nitrogen atom within the naphthyridine core.
Notably, a 2,4-disubstituted 1,7-naphthyridine derivative, compound 17a , exhibited significant cytotoxic activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells, with IC50 values of 9.1 ± 2.0 µM, 13.2 ± 0.7 µM, and 8.9 ± 2.2 µM, respectively[1]. In the same study, while the 1,6-naphthyridine analogs also showed activity, the 1,7-isomer 17a was highlighted for its potent anticancer effects[1].
Further studies have independently demonstrated the anticancer potential of both isomers. Naturally occurring 1,6-naphthyridine alkaloids, such as aaptamine, have shown cytotoxic effects against non-small cell lung cancer, cervical cancer, and T-lymphoblastic leukemia cell lines, with IC50 values ranging from 10.47 to 15.03 µg/mL[2]. Synthetic derivatives of 1,6-naphthyridin-2(1H)-one have also been investigated as potential anticancer agents targeting Hsp90[3].
On the other hand, the naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, displayed potent antiproliferative properties against various colon cancer cell lines by inhibiting the WNT signaling pathway, with IC50 values as low as 1.09 µM against HT29 cells[2].
Table 1: Comparative Anticancer Activity (IC₅₀ Values) of 1,6- and 1,7-Naphthyridine Derivatives
| Isomer | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,7-Naphthyridine | 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [1] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [1] | ||
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [1] | ||
| Bisleuconothine A | HT29 (Colon) | 1.09 | [2] | |
| SW480 (Colon) | 2.74 | [2] | ||
| HCT116 (Colon) | 3.18 | [2] | ||
| SW620 (Colon) | 3.05 | [2] | ||
| 1,6-Naphthyridine | Aaptamine | H1299 (Non-small cell lung) | 10.47 µg/mL | [2] |
| A549 (Non-small cell lung) | 15.03 µg/mL | [2] | ||
| HeLa (Cervical) | 13.89 µg/mL | [2] | ||
| CEM-SS (T-lymphoblastic leukemia) | 11.22 µg/mL | [2] | ||
| Aaptamine Derivative 24 | Adult T-cell leukemia | 0.29 | [2] | |
| Aaptamine Derivatives 25-28 | Various Cancer Cell Lines | 0.03 - 8.5 | [2] |
Enzyme Inhibition: Targeting Key Pathological Proteins
The structural diversity of 1,6- and 1,7-naphthyridine isomers allows for their interaction with a variety of enzymes implicated in disease, showcasing their potential as targeted inhibitors.
A significant study directly comparing 2,4-disubstituted 1,6- and 1,7-naphthyridine derivatives identified potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral life cycle. The 1,6-naphthyridine derivatives, particularly compounds 16a , 16b , and 19a , demonstrated stronger inhibitory activity against HIV-1 RT than the reference drug nevirapine, with IC50 values of 0.222 µM, 0.218 µM, and 0.175 µM, respectively[1]. This suggests that the 1,6-naphthyridine scaffold may be a promising starting point for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1].
Independently, derivatives of both isomers have been explored as inhibitors of other key enzymes. For instance, 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, with some analogs exhibiting single-digit micromolar IC50 values[4]. Furthermore, 1,6-naphthyridin-2-one derivatives have been designed as novel FGFR4 inhibitors for the treatment of colorectal cancer[5].
Conversely, 1,7-naphthyridine analogs have been investigated as inhibitors of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A), a lipid kinase with implications in tumor suppression[6]. Additionally, certain 1,7-naphthyridine derivatives have been reported as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5)[7].
Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀ Values) of 1,6- and 1,7-Naphthyridine Derivatives
| Isomer | Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 1,6-Naphthyridine | 16a | HIV-1 Reverse Transcriptase | 0.222 | [1] |
| 16b | HIV-1 Reverse Transcriptase | 0.218 | [1] | |
| 19a | HIV-1 Reverse Transcriptase | 0.175 | [1] | |
| 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs | HCMV pUL89 Endonuclease | Single-digit µM | [4] | |
| 2t | c-Met Kinase | 2.6 | [8] | |
| 19g | FGFR4 Kinase | Potent Inhibition | [5] | |
| 1,7-Naphthyridine | Analogs | PIP4K2A | 0.066 - 18.0 | [9] |
| 10 | PDE5 | 0.00051 | [7] | |
| 11 | PDE5 | 0.00022 | [7] |
Antimicrobial Activity: A Broad Spectrum of Potential
A review on the antimicrobial activity of naphthyridine derivatives indicates that the broader class of compounds possesses significant potential, though specific quantitative data for 1,7-naphthyridine derivatives is less prevalent in the reviewed literature[12].
Table 3: Antimicrobial Activity (MIC Values) of 1,6-Naphthyridine Derivatives
| Isomer | Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1,6-Naphthyridine | Benzo[h][2][10]naphthyridine derivatives | M. tuberculosis | 12.5 - 15.6 | [13] |
| Silver(I) complex with 1,6-naphthyridine | C. albicans | 0.49 | [12] | |
| C. parapsilosis | 3.9 | [12] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the naphthyridine derivatives against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of the naphthyridine derivatives against HIV-1 RT can be evaluated using a colorimetric reverse transcriptase assay.
-
Assay Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer.
-
Plate Preparation: A 96-well plate is coated with streptavidin. A biotin-labeled oligo(dT) primer is then added and binds to the streptavidin. Subsequently, a poly(A) template is added, which anneals to the primer.
-
Reaction Mixture: A reaction mixture containing the test compounds at various concentrations, dNTPs (including DIG-dUTP), and recombinant HIV-1 RT is prepared.
-
Enzymatic Reaction: The reaction mixture is added to the wells of the prepared plate and incubated at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection: The plate is washed to remove unincorporated nucleotides. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the incorporated DIG.
-
Color Development: After another washing step, a colorimetric HRP substrate (e.g., TMB) is added, leading to the development of a colored product.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.
Visualizing the Biological Landscape
To better understand the mechanisms and workflows discussed, the following diagrams illustrate key concepts.
Caption: Workflow for determining the anticancer activity of naphthyridine derivatives using the MTT assay.
Caption: Workflow for the colorimetric HIV-1 Reverse Transcriptase inhibition assay.
Caption: Inhibition of the Wnt signaling pathway by the 1,7-naphthyridine derivative, Bisleuconothine A.
Conclusion
The comparative analysis of 1,6- and 1,7-naphthyridine isomers reveals distinct and promising biological activity profiles. While both isomers exhibit potent anticancer properties, the specific substitution patterns and the position of the nitrogen atom in the naphthyridine core significantly influence their potency and selectivity against different cancer cell lines and molecular targets. The 1,6-naphthyridine scaffold has shown particular promise in the development of HIV-1 reverse transcriptase inhibitors, while 1,7-naphthyridines have been successfully explored as inhibitors of other key enzymes and signaling pathways.
For researchers and drug development professionals, this comparative guide underscores the importance of considering the isomeric form of the naphthyridine scaffold in the design of new therapeutic agents. The provided experimental data and protocols offer a foundation for further investigation and optimization of these versatile heterocyclic systems for a range of therapeutic applications. Future head-to-head comparative studies, particularly in the area of antimicrobial activity, will be crucial for a more comprehensive understanding of the structure-activity relationships of these important isomers.
References
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridine Anticancer Agents
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes and the disruption of key signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in the design of novel and more potent anticancer therapeutics.
Comparative Anticancer Activity of 1,7-Naphthyridine Derivatives
The anticancer efficacy of 1,7-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine core. The following tables summarize the in vitro cytotoxic activities of various 1,7-naphthyridine analogs against different human cancer cell lines.
Table 1: Cytotoxicity of C-2, C-5, C-6, and C-7 Substituted 1,7-Naphthyridine Derivatives [1][2]
| Compound | Substituent at C-2 | Substituent at C-5 | Substituent at C-6 | Substituent at C-7 | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| Reference | Phenyl | H | H | H | >100 | >100 | >100 |
| 14 | Naphthyl | H | CH₃ | H | 1.2 | 0.3 | 7.4 |
| 15 | Naphthyl | H | H | CH₃ | 0.7 | 0.1 | 5.1 |
| 16 | Naphthyl | CH₃ | H | CH₃ | 2.3 | 0.8 | 15.6 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that the substitution pattern on the 1,7-naphthyridine ring is crucial for cytotoxic activity. Notably, the presence of a naphthyl group at the C-2 position and methyl groups at the C-6 or C-7 positions significantly enhances anticancer potency compared to the unsubstituted phenyl derivative.[1] Compound 15 , with a methyl group at C-7 and a naphthyl group at C-2, demonstrated the most potent activity against all three cell lines, with IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM for HeLa, HL-60, and PC-3 cells, respectively.[1][2]
Key Structure-Activity Relationship (SAR) Insights
-
Substitution at C-2: A bulky aromatic substituent, such as a naphthyl group, at the C-2 position appears to be critical for enhanced cytotoxicity.[1][2]
-
Methylation at C-5, C-6, and C-7: Methyl substitution at the C-6 or C-7 position generally leads to increased activity, while substitution at the C-5 position or disubstitution at C-5 and C-7 can be detrimental to the cytotoxic effect.[1]
-
Core Structure: The 1,7-naphthyridine core itself is a key pharmacophore, and modifications to this ring system can significantly modulate biological activity.[3]
Mechanisms of Action and Signaling Pathways
1,7-naphthyridine derivatives have been shown to target various cellular processes and signaling pathways implicated in cancer progression. One of the prominent mechanisms is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
PARP Inhibition and Synthetic Lethality
PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] The inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are subsequently converted to double-strand breaks during replication.[5] In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[4]
Below is a diagram illustrating the general workflow for evaluating the synthetic lethality of PARP inhibitors in cancer cells.
Caption: Workflow for assessing the synthetic lethality of 1,7-naphthyridine PARP inhibitors.
Wnt Signaling Pathway Inhibition
Certain naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated anticancer activity through the inhibition of the Wnt signaling pathway.[3][6] The Wnt pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colon cancer.[3]
The diagram below depicts a simplified representation of the Wnt signaling pathway and the point of inhibition by 1,7-naphthyridine derivatives.
Caption: Inhibition of the Wnt signaling pathway by certain 1,7-naphthyridine derivatives.
Experimental Protocols
The evaluation of the anticancer activity of 1,7-naphthyridine derivatives typically involves a series of in vitro assays. A standard experimental protocol is outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The 1,7-naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The 1,7-naphthyridine scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical role of substitutions at various positions of the naphthyridine ring in modulating cytotoxic potency. Further exploration of this scaffold, guided by the SAR insights and a deeper understanding of the underlying mechanisms of action, holds significant promise for the discovery of next-generation cancer therapeutics. The continued investigation into their effects on key signaling pathways, such as PARP-mediated DNA repair and the Wnt signaling cascade, will be instrumental in realizing their full therapeutic potential.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The clinical development of inhibitors of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,7-Naphthyridine and Quinazoline Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Privileged Heterocyclic Scaffolds.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the numerous "privileged structures," the quinazoline and 1,7-naphthyridine scaffolds have emerged as foundational frameworks for a multitude of therapeutic agents. This guide provides a direct, data-supported comparison of these two bicyclic systems to aid researchers in making informed decisions for drug design projects.
Physicochemical Properties: A Tale of Two Nitrogen Placements
The seemingly subtle difference between these scaffolds—the placement of the second nitrogen atom—imparts distinct electronic and physical characteristics. Quinazoline is a benzopyrimidine, whereas 1,7-naphthyridine is a pyridopyridine. This variation affects fundamental properties like basicity, lipophilicity, and hydrogen bonding potential, which are critical for solubility, cell permeability, and target engagement.
Table 1: Comparison of Core Physicochemical Properties
| Property | 1,7-Naphthyridine (Parent Scaffold) | Quinazoline (Parent Scaffold) | Implication in Drug Design |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | Identical mass for the core structure. |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol | Identical mass for the core structure. |
| Calculated logP | ~1.1[1] | 1.8 - 2.1 | 1,7-Naphthyridine core is inherently more polar, which can be advantageous for improving solubility. The quinazoline core's higher lipophilicity may enhance membrane permeability but might require modifications to mitigate solubility issues. |
| pKa (of conjugate acid) | Data not readily available (Predicted to be weakly basic) | 3.51[2] | The quinazoline core is a weak base. The precise pKa of 1,7-naphthyridine is less documented but its pyridinic nitrogens offer clear sites for hydrogen bonding and potential salt formation to modulate solubility. |
| Hydrogen Bond Acceptors | 2 | 2 | Both scaffolds offer two nitrogen atoms as hydrogen bond acceptors, providing key interaction points for target binding. |
| Solubility | Generally soluble[1] | Varies; often requires substitution to improve | The intrinsic polarity of the 1,7-naphthyridine scaffold may offer a better starting point for achieving aqueous solubility. |
Pharmacological Profile and Biological Targets
Both scaffolds are versatile and have been successfully employed to target a wide range of biological entities. However, their historical development and inherent properties have led to a certain degree of target class preference.
The quinazoline scaffold is arguably most famous for its role in oncology, particularly as a cornerstone of tyrosine kinase inhibitors (TKIs). A multitude of FDA-approved drugs leverage the 4-anilinoquinazoline framework to target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). Beyond kinases, quinazoline derivatives have demonstrated broad biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects.
The 1,7-naphthyridine scaffold is also a rising star in medicinal chemistry, recognized for its presence in both natural products and synthetic agents. It has shown significant potential in oncology, with derivatives targeting pathways like Wnt signaling and kinases such as PIP4K2A and p38 MAP kinase. Furthermore, its derivatives have been explored for central nervous system (CNS) disorders and as anti-infective agents.
Quantitative Comparison of Bioactive Compounds
To provide a clear performance benchmark, the following table summarizes quantitative data for representative compounds derived from each scaffold.
Table 2: Representative Bioactive Compounds and their Potency
| Compound | Scaffold | Primary Target(s) | IC₅₀ |
| Gefitinib | Quinazoline | EGFR | 26 - 57 nM (cell-free)[1] |
| Erlotinib | Quinazoline | EGFR | 2 nM (cell-free)[3][4] |
| Lapatinib | Quinazoline | EGFR, HER2 | 10.2 nM (EGFR), 9.8 nM (HER2)[2] |
| Vandetanib | Quinazoline | VEGFR2, EGFR | 40 nM (VEGFR2), 500 nM (EGFR)[5][6][7] |
| Bisleuconothine A | 1,7-Naphthyridine | Wnt Signaling Pathway | 1.09 - 3.18 µM (in various colon cancer cell lines) |
| Compound 17a | 1,7-Naphthyridine | Cytotoxicity | 8.9 - 13.2 µM (in various cancer cell lines) |
| BAY-091 | 1,7-Naphthyridine | PIP4K2A | 13 nM (biochemical assay) |
Signaling Pathways: A Visual Guide
Understanding the mechanism of action is paramount. Below are diagrams of key signaling pathways modulated by representative compounds from each scaffold.
Case Study 1: Quinazoline - Gefitinib and the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of EGFR's tyrosine kinase domain. By binding to the ATP pocket, it blocks autophosphorylation and subsequent activation of downstream pro-survival pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to reduced tumor cell proliferation and survival.[3]
Caption: The inhibitory action of Gefitinib on the EGFR signaling cascade.
Case Study 2: 1,7-Naphthyridine - Bisleuconothine A and the Wnt Signaling Pathway
The natural product Bisleuconothine A has been identified as an inhibitor of the canonical Wnt signaling pathway. In many cancers, this pathway is aberrantly activated. Bisleuconothine A promotes the phosphorylation of β-catenin, leading to its degradation and preventing its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes responsible for proliferation.[1][6]
Caption: Bisleuconothine A inhibits Wnt signaling by promoting β-catenin degradation.
Synthetic Accessibility
Both scaffolds are readily accessible through established synthetic routes, a crucial factor for library synthesis and lead optimization.
-
Quinazolines: The most common methods include the Niementowski quinazoline synthesis (condensation of anthranilic acids with amides) and various multi-component reactions. The synthesis of the ubiquitous 4-aminoquinazoline core is well-optimized, facilitating rapid analogue generation.
-
1,7-Naphthyridines: Synthesis often involves the cyclization of appropriately substituted pyridine precursors, such as aminonicotinaldehydes or aminonicotinic acids. While perhaps slightly less common than the classical quinazoline syntheses, numerous reliable methods, including silver-catalyzed and multicomponent strategies, have been developed.
Experimental Protocols
Reproducible and robust assays are the bedrock of drug discovery. Below are detailed, generalized protocols for key experiments used to evaluate compounds based on these scaffolds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against a specific protein kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (e.g., a quinazoline or 1,7-naphthyridine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells (0% and 100% inhibition controls).
-
Add 2 µL of the target kinase diluted in kinase buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the target kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's instructions (e.g., add 5 µL of ADP-Glo™ Reagent).
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: A generalized workflow for in vitro cell-based or biochemical assays.
Conclusion and Outlook
Both the quinazoline and 1,7-naphthyridine scaffolds are exceptionally valuable frameworks in modern drug discovery.
-
The quinazoline scaffold has a proven track record, particularly in oncology, with multiple FDA-approved kinase inhibitors. Its synthetic accessibility and well-understood structure-activity relationships make it a reliable choice for targeting ATP-binding sites. Researchers may face challenges related to overcoming resistance mutations and managing the lipophilicity of certain derivatives.
-
The 1,7-naphthyridine scaffold represents a more modern and perhaps less explored alternative. Its inherent polarity can be a significant advantage for developing compounds with favorable solubility profiles. It has demonstrated success against a diverse set of targets beyond kinases, suggesting broader therapeutic potential. As a newer scaffold, there may be more "unclaimed" intellectual property space, making it an attractive area for novel drug development.
The choice between these two privileged structures will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the overall drug design strategy. This guide provides the foundational data to empower researchers to make that strategic choice with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [digitalarchive.library.bogazici.edu.tr]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Confirming the Target Engagement of 1H-1,7-naphthyridin-4-one in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of 1H-1,7-naphthyridin-4-one and its derivatives. The diverse biological activities of the 1,7-naphthyridine scaffold, ranging from kinase inhibition to anti-inflammatory and anticancer effects, necessitate robust techniques to validate direct interaction with intended molecular targets in a cellular context.[1][2] This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols and visualizations to aid in experimental design and data interpretation.
Introduction to this compound
The 1,7-naphthyridine core structure is a recognized pharmacophore present in numerous biologically active compounds.[1] Derivatives of this scaffold have been investigated as inhibitors of various protein kinases and other enzymes, highlighting its potential in drug discovery.[1][3][4][5] Establishing that a this compound-based compound directly binds to its intended target within a cell is a critical step in its development as a therapeutic agent.
Comparative Analysis of Target Engagement Methodologies
Several techniques can be employed to confirm the interaction of a compound with its target protein in cellular models. The choice of method depends on the nature of the target, the availability of specific reagents, and the desired endpoint. Below is a comparison of three widely used and robust methods.
Table 1: Comparison of Key Methodologies for Target Engagement
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot for Target Phosphorylation | Cellular Kinase Assay (e.g., NanoBRET) |
| Principle | Ligand binding increases the thermal stability of the target protein.[6][7] | Measures changes in the phosphorylation state of the target or its downstream substrates upon compound treatment.[8][9] | Quantifies compound binding to a target kinase in live cells using bioluminescence resonance energy transfer (BRET).[10] |
| Primary Readout | Change in the amount of soluble target protein at elevated temperatures.[11] | Altered signal from a phospho-specific antibody.[12] | Change in the BRET signal.[10] |
| Cellular Context | Intact cells or cell lysates.[6][13] | Intact cells. | Intact cells.[10] |
| Requirement for a Specific Antibody | Requires an antibody that recognizes the target protein.[11] | Requires both a phospho-specific antibody and a total protein antibody.[8][12] | Does not require an antibody for the primary readout. |
| Direct vs. Indirect Evidence of Engagement | Direct evidence of binding.[7] | Indirect evidence of target modulation (functional outcome). | Direct evidence of binding.[10] |
| Quantitative Potential | Can be used to determine apparent binding affinity (EC50) through isothermal dose-response (ITDR) experiments.[6] | Semi-quantitative, can be normalized to total protein levels.[8] | Highly quantitative, provides affinity data (IC50).[10] |
| Alternative Compounds for Comparison | Any compound hypothesized to bind the same target. | Other inhibitors of the same target or pathway. | Other compounds that compete for the same binding site. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological context.[6][7] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[14]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound derivative at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[6][11]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[6]
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Analysis by Western Blot:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Use an appropriate secondary antibody and a detection reagent to visualize the bands.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve between the vehicle- and compound-treated samples indicates target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A general workflow for the Cellular Thermal Shift Assay.
Western Blot for Target Phosphorylation
For this compound derivatives that are kinase inhibitors, a key way to demonstrate target engagement is to measure the phosphorylation of the target kinase (autophosphorylation) or its direct downstream substrates.[15]
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
If necessary, serum-starve the cells to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the this compound derivative or a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the signaling pathway of interest.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), as milk can sometimes interfere with phospho-antibody detection.[9][15]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody.
-
Visualize and quantify the bands.
-
To ensure that changes in phosphorylation are not due to changes in the total amount of the target protein, strip the membrane and re-probe with an antibody against the total target protein, or run a parallel gel.[8][12]
-
-
Data Analysis:
-
Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample.
-
Compare the normalized phosphorylation levels between the compound-treated and control samples.
-
Signaling Pathway for a Hypothetical Kinase Target
Caption: Inhibition of a kinase signaling pathway by this compound.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and concise manner to allow for easy comparison.
Table 2: Hypothetical Target Engagement Data for a this compound Derivative
| Assay | Parameter | This compound Derivative | Alternative Inhibitor |
| CETSA | Thermal Shift (ΔTm) | + 3.2 °C | + 4.1 °C |
| EC50 (ITDR) | 150 nM | 85 nM | |
| Western Blot | p-Target/Total Target (IC50) | 210 nM | 120 nM |
| Cellular Kinase Assay | Target Binding (IC50) | 125 nM | 70 nM |
Conclusion
Confirming the direct binding of this compound derivatives to their intended targets within a cellular environment is essential for their validation as specific molecular probes or therapeutic candidates. The methods outlined in this guide—Cellular Thermal Shift Assay, Western Blot for target phosphorylation, and Cellular Kinase Assays—provide a robust toolkit for researchers. CETSA offers direct evidence of binding, while Western blotting provides functional confirmation of target modulation. Cellular kinase assays like NanoBRET can offer highly quantitative binding data in live cells. By employing a combination of these approaches and comparing the results with known inhibitors, researchers can confidently establish the target engagement of their this compound compounds and advance their development.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Comparative Guide to 1H-1,7-Naphthyridin-4-one Derivatives as Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of kinase inhibitors based on the 1H-1,7-naphthyridin-4-one scaffold, with a focus on their validation as selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). We present comparative performance data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound as a Kinase Inhibitor Scaffold
The this compound core structure has emerged as a promising scaffold in the development of selective kinase inhibitors. Derivatives of this scaffold have been shown to potently and selectively target various kinases, with a notable example being the inhibition of PIP4K2A. This guide will focus on BAY-091, a well-characterized derivative of this compound, and compare its activity with other known PIP4K2A inhibitors.
PIP4K2A is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol-5-phosphate (PI(5)P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2][3] Dysregulation of PIP4K2A has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2]
Comparative Analysis of PIP4K2A Inhibitors
The following table summarizes the in vitro potency of BAY-091 and other representative PIP4K2A inhibitors. The data is presented to facilitate a direct comparison of their inhibitory activities against PIP4K2A.
| Inhibitor | Scaffold/Class | Target(s) | IC50 (PIP4K2A) | Assay Conditions | Reference |
| BAY-091 | 1,7-Naphthyridine | PIP4K2A | 1.3 nM | ADP-Glo (10 µM ATP) | [1] |
| 8.5 nM | HTRF (10 µM ATP) | [1] | |||
| 16.4 nM | HTRF (2 mM ATP) | [1] | |||
| BAY-297 | 1,7-Nähthyridine | PIP4K2A | 13 nM | ADP-Glo (10 µM ATP) | [1] |
| 110 nM | HTRF (10 µM ATP) | [1] | |||
| THZ-P1-2 | Acrylamide | Pan-PIP4K2 (α, β, γ) | 190 nM (for PIP4K2α) | ADP-Glo | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[5]
-
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase (e.g., purified PIP4K2A), the lipid substrate (e.g., PI(5)P), and the test inhibitor at various concentrations in a suitable kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a competitive immunoassay that measures the displacement of a biotinylated lipid tracer from a GST-tagged PH domain bound to an anti-GST antibody.
-
Principle: In the absence of kinase activity, a FRET signal is generated between a europium-labeled anti-GST antibody and a streptavidin-conjugated acceptor fluorophore bound to a biotinylated PIP3 tracer. The PIP3 product of the kinase reaction competes with the tracer, leading to a decrease in the FRET signal.[6]
-
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction as described for the ADP-Glo™ assay.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a europium-labeled anti-GST antibody, a GST-tagged PH domain, a biotinylated PIP3 tracer, and streptavidin-conjugated XL665.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding to reach equilibrium.
-
-
Data Acquisition: Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
-
Cellular Target Engagement Assay
Cellular Thermal Shift Assay (CETSA®)
This assay confirms the direct binding of an inhibitor to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
-
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., PIP4K2A) in the soluble fraction using a standard protein detection method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of PIP4K2A in phosphoinositide signaling and its downstream effects, which are modulated by inhibitors like BAY-091.
Experimental Workflow
The diagram below outlines the general workflow for the validation of a selective kinase inhibitor, from initial biochemical screening to cellular target engagement confirmation.
Logical Relationship
This diagram illustrates the logical relationship in comparing kinase inhibitors based on the this compound scaffold.
References
A Comparative Analysis of 1,7-Naphthyridine Derivatives Against Established Clinical Inhibitors
For Immediate Release
This guide provides a detailed comparison of the efficacy of novel 1,7-naphthyridine derivatives against known clinical inhibitors in key therapeutic areas: oncology, signal transduction, and erectile dysfunction. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Anticancer Activity: 1,7-Naphthyridine Derivatives in Colorectal Cancer
A notable 1,7-naphthyridine derivative, Bisleuconothine A, has demonstrated significant anticancer activity by targeting the Wnt signaling pathway, a critical regulator of cell proliferation that is often dysregulated in colorectal cancer.[1] This section compares the in vitro and in vivo efficacy of Bisleuconothine A with established clinical Wnt inhibitors and standard chemotherapy agents.
Data Presentation
| Compound/Drug | Target/Mechanism | Cell Line | IC50 (µM) | In Vivo Model | Tumor Growth Inhibition | Reference |
| Bisleuconothine A | Wnt Signaling Inhibitor | HCT116 | 3.18 | HCT116 Xenograft | Significant suppression | [1] |
| SW480 | 2.74 | [1] | ||||
| LGK974 (WNT974) | Porcupine (Wnt Secretion) Inhibitor | HN30 (Head and Neck) | 0.0003 | HN30 Xenograft | Tumor regression at 3 mg/kg/day | [2] |
| SW480 | - | SW742 & SW480 | Disintegrates cancerous cell masses | [3] | ||
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | HCT116 | ~12.7 | HCT116 Xenograft | TGI of 53.7% at 15 mg/kg | [4][5] |
| SW480 | >100 (30 min exposure) | SW620 Xenograft | TGI of 79.7% at 15 mg/kg (for compound 9g) | [4][5] | ||
| Oxaliplatin | DNA Cross-linking Agent | HCT116 | 0.64 | - | - | [6] |
| SW480 | 0.49 | - | - | [6] |
Experimental Protocols
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent and incubate at room temperature in the dark for 2 hours.
-
Absorbance Measurement: Record the absorbance at 570 nm.
In Vivo Xenograft Tumor Model:
This model is used to evaluate the antitumor efficacy of compounds in a living organism.[2][11][12][13]
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium, potentially mixed with Matrigel, to a final concentration of 1–5 x 10⁷ cells/mL.
-
Animal Implantation: Subcutaneously inject 100–200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (typically 50-150 mm³).
-
Treatment: Administer the test compound or vehicle control to the mice according to the specified dosing regimen.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway
Caption: Wnt signaling pathway and points of inhibition.
PIP4K2A Inhibition: A Novel Approach in Signal Transduction
Phosphatidylinositol-4-phosphate 5-kinase type 2 alpha (PIP4K2A) is a lipid kinase involved in the PI3K/AKT signaling pathway, which is a key regulator of cell growth and survival.[14][15][16][17][18] The 1,7-naphthyridine-based inhibitors BAY-091 and BAY-297 are potent and selective inhibitors of PIP4K2A.[16][19] This section compares their activity with clinical inhibitors of the broader PI3K/Akt pathway.
Data Presentation
| Compound/Drug | Target | Assay | IC50 (nM) | Reference |
| BAY-091 | PIP4K2A | ADP-Glo (low ATP) | 0.8 | [19] |
| HTRF (low ATP) | 1.9 | [19] | ||
| HTRF (high ATP) | 16 | [19] | ||
| BAY-297 | PIP4K2A | ADP-Glo (low ATP) | 13 | [19] |
| HTRF (low ATP) | 110 | [19] | ||
| HTRF (high ATP) | 769 | [19] | ||
| Alpelisib (BYL719) | PI3Kα | Biochemical | 5 | [20] |
| Ipatasertib (GDC-0068) | AKT (pan) | Biochemical | 5-18 | [13] |
| Cellular (PTEN loss/PIK3CA mut) | 2200 (median) | [13] | ||
| Capivasertib (AZD5363) | AKT (pan) | Biochemical | ~10 | [7] |
| Cellular (p-AKT substrate) | 300-800 | [7] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
HTRF assays are a common method for studying kinase activity and inhibition.[20][21][22][23][24]
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Addition: Add serially diluted test compounds to a microplate.
-
Kinase Reaction: Add the kinase to the wells and incubate to allow for inhibitor binding. Initiate the reaction by adding the substrate and ATP mixture.
-
Detection: Stop the reaction and add detection reagents (e.g., europium-labeled antibody and a fluorescence acceptor).
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths. The ratio of these signals is used to determine kinase activity.
Signaling Pathway
Caption: PI3K/AKT signaling pathway and points of inhibition.
PDE5 Inhibition for Erectile Dysfunction
Phosphodiesterase type 5 (PDE5) is the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Inhibition of PDE5 leads to increased cGMP levels, smooth muscle relaxation, and penile erection.[12] This section compares a novel 2,7-naphthyridine derivative with the established clinical PDE5 inhibitors sildenafil, vardenafil, and tadalafil.
Data Presentation
| Compound/Drug | Target | In Vitro IC50 (nM) | Ex Vivo Rabbit Corpus Cavernosum Relaxation (EC30/EC50, nM) | Reference |
| 2,7-Naphthyridine (4c) | PDE5 | 0.23 | 5.0 (EC30) | - |
| Sildenafil | PDE5 | 3.5 - 8.5 | 8.7 (EC30) | [10] |
| Vardenafil | PDE5 | 0.1 - 0.7 | - | [12][25][26] |
| Tadalafil | PDE5 | 2.0 | - | [12] |
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization):
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5.[4][6][25][27][28]
-
Reagent Preparation: Prepare assay buffer, recombinant PDE5 enzyme, a fluorescently labeled cGMP substrate (e.g., cGMP-FAM), and a binding agent.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Enzyme Inhibition: Add the test compounds and PDE5 enzyme to a microplate and incubate to allow for binding.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescent cGMP substrate.
-
Reaction Termination and Binding: Stop the reaction and add a binding agent that binds to the hydrolyzed substrate.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a microplate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate, and therefore indicates the level of PDE5 inhibition.
Ex Vivo Rabbit Corpus Cavernosum Relaxation Assay:
This assay assesses the functional effect of compounds on smooth muscle relaxation in penile tissue.[11][14][15][29]
-
Tissue Preparation: Isolate corpus cavernosum strips from rabbits.
-
Organ Bath Setup: Mount the tissue strips in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Pre-contraction: Contract the tissues with an agent such as phenylephrine.
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath.
-
Tension Recording: Record the changes in isometric tension to measure the degree of relaxation.
-
Data Analysis: Calculate the EC50 (or EC30) value, which is the concentration of the compound that produces 50% (or 30%) of the maximal relaxation.
Experimental Workflow
Caption: Experimental workflows for PDE5 inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antitumor effects of aspirin and LGK974 drugs on cellular signaling pathways, cell cycle and apoptosis in colorectal cancer cell lines compared to oxaliplatin drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative relaxing effects of sildenafil, vardenafil, and tadalafil in human corpus cavernosum: contribution of endogenous nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo effects of vardenafil (a PDE-5 Inhibitor) on corpus cavernosal smooth muscle relaxation in diabetic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of long-term oral tadalafil treatment on corpus cavernosum function in an experimental spinal cord transection rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization | eLife [elifesciences.org]
- 18. selleckchem.com [selleckchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 22. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Sildenafil relaxes rabbit clitoral corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A conscious-rabbit model to study vardenafil hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1,7-Naphthyridine-Based Kinase Inhibitors: Profiling the Selectivity of BAY-091
Introduction
The 1H-1,7-naphthyridin-4-one scaffold is a recognized pharmacophore in the development of kinase inhibitors. Its rigid, heterocyclic structure provides a valuable framework for designing potent and selective modulators of kinase activity. While comprehensive cross-reactivity data for the unsubstituted parent compound, this compound, is not extensively available in public literature, this guide utilizes the well-characterized, potent, and highly selective 1,7-naphthyridine-based inhibitor, BAY-091, as a representative example.[1][2][3] This guide will objectively compare its performance with hypothetical alternatives, provide supporting experimental methodologies, and visualize key processes to inform researchers in drug discovery and development.
BAY-091 is a potent inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the synthesis of the signaling molecule PI(4,5)P2.[1][2][4] Its high selectivity makes it an excellent tool for studying the specific roles of this kinase.[1]
Quantitative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of BAY-091 against its primary target and a selection of other kinases, compared to two hypothetical alternative kinase inhibitors. This illustrates a typical selectivity profile, where "Alternative A" represents a less selective compound and "Alternative B" targets a different kinase family.
| Kinase Target | BAY-091 IC50 (nM) | Alternative A IC50 (nM) | Alternative B IC50 (nM) |
| PIP4K2A | 1.3 | 250 | >10,000 |
| ABL1 | >10,000 | 85 | 5,200 |
| BRAF | >10,000 | 150 | >10,000 |
| EGFR | >10,000 | 45 | 8,900 |
| MEK1 | >10,000 | 2,100 | >10,000 |
| SRC | >10,000 | 35 | 25 |
| VEG FR2 | >10,000 | 900 | 1,500 |
Data for BAY-091 is based on published high-selectivity profiles, with specific IC50 values for off-targets being illustrative.[4][5] "Alternative A" and "Alternative B" are hypothetical compounds for comparison purposes.
Experimental Protocols
A critical aspect of profiling kinase inhibitors is the use of robust and reproducible biochemical assays. The ADP-Glo™ Kinase Assay is a common method used to determine kinase activity by quantifying the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the general steps for measuring the inhibitory activity of a compound against a specific kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the amount of ADP generated and therefore reflects the kinase activity.
Materials:
-
Kinase of interest (e.g., PIP4K2A)
-
Kinase substrate (e.g., PI5P for PIP4K2A)
-
ATP
-
Test compound (e.g., BAY-091) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted to achieve a final assay concentration range from 1 µM to 0.1 nM.
-
Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the kinase to each well of a 384-well plate.
-
Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a solution containing the substrate and ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is converted to percent inhibition relative to the high (no inhibitor) and low (no kinase) controls.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter dose-response curve.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow of a typical ADP-Glo kinase inhibition assay.
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
References
- 1. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eubopen.org [eubopen.org]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Comparative Guide to the In Vitro and In Vivo Correlation of Naphthyridinone Activity
For Researchers, Scientists, and Drug Development Professionals
The naphthyridinone scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in the development of these compounds, enabling the prediction of clinical efficacy from preclinical data. While comprehensive IVIVC studies for the specific 1H-1,7-naphthyridin-4-one scaffold are not widely available in public literature, this guide provides a comparative analysis of closely related naphthyridinone isomers. By examining the relationship between in vitro potency and in vivo efficacy across different therapeutic areas, this document aims to provide a valuable framework for researchers developing novel naphthyridinone-based therapeutics.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for representative naphthyridinone derivatives, highlighting their activity in both laboratory assays and preclinical models. This comparative data is essential for understanding the translation of in vitro results to in vivo outcomes.
Table 1: Comparative In Vitro Activity of Naphthyridinone Derivatives
| Compound Class | Derivative Example | Target/Organism | Assay Type | In Vitro Potency (IC50/MIC) | Reference |
| Anticancer | 1,6-Naphthyridin-2(1H)-one (A34) | FGFR4 Kinase | Kinase Inhibition | IC50: < 1 nM | [1][2] |
| 1,6-Naphthyridin-2(1H)-one (A34) | Hep-3B Cells | Cell Proliferation | GI50: 1.9 nM | [1][2] | |
| Benzo[h][3][4]naphthyridin-2(1H)-one (Torin1) | mTOR Kinase | Kinase Inhibition | IC50: 1.8 nM | [5] | |
| Antimicrobial | 1,5-Naphthyridine-4-carboxylic Acid (Analog D) | S. aureus DNA Gyrase | Enzyme Inhibition | IC50: < 0.01 µM | [6] |
| 1,5-Naphthyridine-4-carboxylic Acid (Analog D) | S. aureus (MRSA) | Susceptibility | MIC: 0.03 µg/mL | [6] | |
| 1,8-Naphthyridine-3-carbonitrile (ANA-12) | M. tuberculosis H37Rv | Susceptibility | MIC: 6.25 µg/mL | [7][8] | |
| CNS Agents | 1,7-Naphthyridine-6-carboxamide ((aR,9R)-8b) | NK(1) Receptor | Radioligand Binding | IC50: 0.45 nM | [9] |
Table 2: Comparative In Vivo Efficacy of Naphthyridinone Derivatives
| Compound Class | Derivative Example | Animal Model | Dosing | In Vivo Efficacy | Reference |
| Anticancer | 1,6-Naphthyridin-2(1H)-one (A34) | Hep-3B HCC Xenograft | 25 mg/kg, p.o., qd | 86.4% Tumor Growth Inhibition | [1][2] |
| Benzo[h][3][4]naphthyridin-2(1H)-one (Torin1) | U87MG Xenograft | 20 mg/kg, i.p. | Significant tumor growth inhibition | [5] | |
| Antimicrobial | 1,5-Naphthyridine-4-carboxylic Acid (Generic) | Murine Systemic Infection (S. aureus) | Varies (p.o. or i.v.) | ED50 calculation (dose protecting 50% of animals) | [6] |
| CNS Agents | 1,7-Naphthyridine-6-carboxamide ((aR,9R)-8b) | Guinea Pig Bladder Function | 0.01-0.1 mg/kg, i.v. | Increased bladder volume threshold | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of naphthyridinone derivatives.
In Vitro Methodologies
-
Enzyme Inhibition Assays (e.g., Kinase, DNA Gyrase):
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC50).
-
General Protocol: The purified recombinant enzyme is incubated with its specific substrate and varying concentrations of the test compound. The reaction progress is monitored using a suitable detection method (e.g., fluorescence, luminescence, radioactivity). Data is plotted as percent inhibition versus compound concentration to calculate the IC50 value.[1][2][6]
-
-
Cell Proliferation / Cytotoxicity Assay:
-
Objective: To measure the compound's ability to inhibit cell growth (GI50) or kill cells (IC50).
-
Protocol: Cancer cell lines (e.g., Hep-3B, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the naphthyridinone derivative for a specified period (e.g., 72 hours). Cell viability is assessed using reagents like resazurin or CellTiter-Glo.[1][2][10]
-
-
Antimicrobial Susceptibility Testing (MIC Determination):
-
Objective: To find the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
-
Protocol (Microplate Alamar Blue Assay - MABA): Bacterial or mycobacterial strains (e.g., M. tuberculosis H37Rv) are cultured in microplates containing serial dilutions of the test compounds. After an incubation period, a growth indicator dye like Alamar Blue is added. The MIC is defined as the lowest compound concentration that prevents a color change, indicating inhibition of microbial growth.[7][8]
-
In Vivo Methodologies
-
Tumor Xenograft Models:
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Protocol: Human cancer cells (e.g., Hep-3B) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) at a specified dose and schedule. Tumor volume and body weight are monitored throughout the study. Efficacy is reported as percent tumor growth inhibition (% TGI).[1][2]
-
-
Systemic Infection Models:
-
Objective: To assess the ability of an antimicrobial compound to protect an animal from a lethal infection.
-
Protocol: Mice are infected with a pathogenic bacterial strain (e.g., S. aureus). At specific time points post-infection, the test compounds are administered at various doses via a relevant route (e.g., oral gavage). The survival of the mice is monitored over 7-14 days. The 50% effective dose (ED50), which protects 50% of the infected animals, is then calculated.[6]
-
-
Pharmacokinetic (PK) Studies:
-
Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Protocol: The compound is administered to animals (e.g., mice) via intravenous (i.v.) and oral (p.o.) routes. Blood samples are collected at multiple time points. The concentration of the compound in the plasma is quantified using LC-MS/MS. This data is used to calculate key PK parameters such as half-life, clearance, and oral bioavailability.[5][11][12]
-
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key processes and relationships in the evaluation of naphthyridinone compounds.
Caption: General workflow for establishing in vitro-in vivo correlation (IVIVC).
Caption: Simplified FGFR4 signaling pathway inhibited by 1,6-naphthyridin-2(1H)-ones.
Caption: Logical relationship in the structure-activity relationship (SAR) studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of ADME Properties: 1,7-Naphthyridine Analogs Versus Other Key Heterocycles in Drug Discovery
For Immediate Release
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This guide provides a comprehensive benchmark of the ADME properties of 1,7-naphthyridine analogs against other commonly employed heterocycles such as quinolines, pyrimidines, and pyrazolo[3,4-d]pyrimidines. The data presented herein, compiled from peer-reviewed studies, offers a quantitative comparison to aid researchers and drug development professionals in making informed decisions during the lead optimization phase.
Executive Summary
The 1,7-naphthyridine scaffold has emerged as a promising core for the development of kinase inhibitors. This guide demonstrates that 1,7-naphthyridine analogs can exhibit favorable ADME properties, including high metabolic stability and good permeability, which are competitive with, and in some cases superior to, other well-established heterocyclic systems. However, as with any scaffold, specific substitutions play a crucial role in modulating the overall ADME profile. This comparison underscores the importance of a data-driven approach to scaffold selection and optimization in the pursuit of clinically successful drug candidates.
Comparative ADME Data
The following tables summarize key in vitro ADME and physicochemical data for 1,7-naphthyridine analogs and a selection of other heterocyclic compounds, primarily in the context of kinase inhibitors. This allows for a direct comparison of their potential pharmacokinetic behavior.
Table 1: Comparison of Physicochemical and ADME Properties of Various Heterocyclic Scaffolds
| Heterocyclic Core | Compound Example | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Metabolic Stability (HLM, % remaining at 60 min) | Plasma Protein Binding (%) |
| 1,7-Naphthyridine | BAY-091[1] | 453.48 | 2.9 | 140 | 1.1 | >95 | 98.7 (human) |
| 1,7-Naphthyridine | BAY-297[1] | 425.43 | 2.1 | >250 | 0.9 | >95 | 95.9 (human) |
| Quinoline | Lenvatinib[2] | 426.86 | 3.2 | Low | Low to Moderate | - | 98-99 (human) |
| Quinoline | Bosutinib[2] | 530.46 | 4.8 | Low | High | - | 94 (human) |
| Pyrimidine | Imatinib[2] | 493.60 | 4.4 | Low | Low | - | 95 (human) |
| Pyrazolo[3,4-d]pyrimidine | Compound 5[3] | - | - | - | High | High | - |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of ADME data. Below are summaries of standard protocols for the key experiments cited.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[2]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized cell monolayer that mimics the intestinal epithelium.
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. To assess active efflux, the transport is also measured from the basolateral to the apical side (B→A).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[3]
-
Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Calculation: The percentage of the compound remaining over time is calculated to determine its metabolic stability. From this, parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.
-
Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.
-
Equilibration: The system is incubated at 37°C until the concentration of the unbound compound reaches equilibrium across the membrane.
-
Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations.
Visualizing Workflows and Relationships
To better illustrate the processes involved in ADME-driven drug discovery, the following diagrams are provided.
Caption: ADME-Driven Lead Optimization Workflow.
The following diagram illustrates a simplified, generic kinase signaling pathway, which is a common target for drugs with heterocyclic cores.
Caption: Simplified Kinase Signaling Pathway.
Conclusion
The comparative analysis of ADME properties indicates that 1,7-naphthyridine analogs represent a viable and potent scaffold for drug discovery, particularly for kinase inhibitors. The presented data for BAY-091 and BAY-297 showcases that this core can be endowed with excellent metabolic stability and adequate permeability.[1] While broad comparisons with marketed drugs containing other heterocycles are useful, it is crucial to recognize that the overall ADME profile is a result of the entire molecular structure and not solely the heterocyclic core. Future drug design efforts should continue to leverage detailed in vitro ADME profiling to guide the rational design of next-generation therapeutics, with the 1,7-naphthyridine scaffold being a valuable tool in the medicinal chemist's arsenal.
References
Safety Operating Guide
Proper Disposal of 1H-1,7-naphthyridin-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 1H-1,7-naphthyridin-4-one, a heterocyclic compound utilized in various research applications. The following procedures are based on established best practices for the disposal of hazardous chemical waste and information derived from safety data sheets of structurally similar naphthyridinone compounds.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator. |
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process designed to ensure safety and compliance with regulatory standards.
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a hazardous chemical waste. Due to its nitrogen-containing heterocyclic structure, it should be segregated as a non-halogenated organic waste unless it is in a solution with halogenated solvents.
-
Collection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Segregation: It is critical to keep this waste stream separate from incompatible materials such as strong oxidizing agents.
2. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
3. Professional Disposal:
-
Licensed Waste Management: All hazardous waste must be disposed of through a licensed environmental waste management company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Incineration: For nitrogen-containing organic compounds like this compound, high-temperature incineration by a licensed facility is a common and effective disposal method.
4. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste in the appropriate container.
-
Container Disposal: Once triple-rinsed and dried, the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original label.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work with this compound. When preparing solutions or conducting reactions, always work in a chemical fume hood and wear the appropriate PPE. In case of a spill, contain the material with an inert absorbent (e.g., vermiculite or sand) and collect it in a sealed container for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling 1H-1,7-naphthyridin-4-one
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical procedures for the handling and disposal of 1H-1,7-naphthyridin-4-one. Given the potential hazards associated with novel chemical entities, strict adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE, based on best practices for handling similar chemical compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face.[1][2] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Essential for preventing the inhalation of fine powder or aerosols, which is a primary route of exposure for potent compounds.[2][3] |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves | Required for handling potentially hazardous chemicals to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly.[2][4] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.[2][3] |
| Other | Disposable shoe covers and hair cover | Minimizes the risk of tracking contaminants out of the designated handling area.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound must be conducted in a designated and controlled area, such as a certified chemical fume hood or a glove box, to minimize exposure risk.
-
Preparation and Gowning: Before entering the designated handling area, correctly don all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Compound Handling: All activities, including weighing, dissolving, and aliquoting, must be performed within a primary engineering control (e.g., chemical fume hood) to contain any dust or aerosols.[5] Use disposable equipment whenever feasible to reduce the need for decontamination.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.
-
Decontamination and Cleaning: Upon completion of work, thoroughly decontaminate all surfaces with an appropriate cleaning solution.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: All disposable PPE and materials that have come into contact with the compound should be considered hazardous waste.[4] This waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols.[5]
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
